Azakenpaullone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042686 | |
| Record name | Azakenpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Azakenpaullone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azakenpaullone (B1663955) has emerged as a potent and highly selective small molecule inhibitor, pivotal for dissecting cellular signaling pathways. This document provides an in-depth technical overview of its mechanism of action, focusing on its primary molecular target and downstream cellular consequences. Quantitative data from key studies are presented for comparative analysis, alongside detailed experimental protocols and visual representations of the involved signaling cascades and workflows to facilitate a comprehensive understanding for research and drug development applications.
Primary Mechanism of Action: Selective Inhibition of GSK-3β
1-Azakenpaullone is a potent, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β)[1][2][3]. Its mechanism centers on binding to the ATP-binding pocket of GSK-3β, thereby preventing the transfer of a phosphate (B84403) group to its downstream substrates. This inhibitory action is highly selective. 1-Azakenpaullone demonstrates significantly lower potency against other phylogenetically related kinases, such as Cyclin-Dependent Kinases (CDKs), making it a precise tool for studying GSK-3β-specific functions[1][3][4].
The selectivity of 1-Azakenpaullone is a critical attribute that distinguishes it from other paullone (B27933) family kinase inhibitors[1][4]. This enhanced selectivity is attributed to modifications in its parent ring system, which influences the charge distribution within the molecule, favoring a higher affinity for GSK-3β over other kinases[4].
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of 1-Azakenpaullone against its primary target and other key kinases is summarized below. The half-maximal inhibitory concentration (IC50) values highlight its selectivity.
| Kinase Target | 1-Azakenpaullone IC50 | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM [1][2][5] | - |
| GSK-3α | 18 nM[1] | 1-fold |
| CDK1/cyclin B | 2,000 nM (2.0 µM)[1][5] | >100-fold[1][5] |
| CDK5/p25 | 4,200 nM (4.2 µM)[1][5] | >230-fold[1] |
Impact on the Wnt/β-Catenin Signaling Pathway
GSK-3β is a pivotal negative regulator in the canonical Wnt/β-catenin signaling pathway[1][6]. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation[7]. This action keeps cytoplasmic levels of β-catenin low, preventing its translocation to the nucleus.
By inhibiting GSK-3β, 1-Azakenpaullone prevents the phosphorylation of β-catenin[1]. This stabilization allows β-catenin to accumulate in the cytoplasm and then translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes[6]. This activation of Wnt signaling has been shown to induce osteoblastic differentiation of human mesenchymal stem cells[6][8].
Secondary Mechanisms: Inhibition of Cyclin-Dependent Kinases
While highly selective for GSK-3β, 1-Azakenpaullone does exhibit inhibitory activity against certain Cyclin-Dependent Kinases (CDKs) at higher concentrations[5]. CDKs are a family of protein kinases that are crucial for regulating the cell cycle[9][10]. Specifically, 1-Azakenpaullone can inhibit CDK1/cyclin B and CDK5/p25, albeit with over 100-fold less potency compared to GSK-3β[1][5]. This off-target activity is an important consideration for experimental design and interpretation of results at high micromolar concentrations.
Experimental Protocols
The determination of the inhibitory activity of 1-Azakenpaullone, particularly its IC50 values, is commonly performed using radiometric kinase assays.
Radiometric Kinase Assay for GSK-3β
This method quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.
-
Principle: The assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP) onto a GSK-3β-specific substrate peptide, such as GS-1[5]. The level of radioactivity incorporated is directly proportional to the kinase activity.
-
Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5) is prepared containing the GSK-3β enzyme, the substrate peptide (e.g., 40 µM GS-1 peptide), and varying concentrations of 1-Azakenpaullone[5].
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP (e.g., 15 µM)[5][11].
-
Incubation: The reaction is incubated at 30°C for a defined period, typically 10-30 minutes[5][11].
-
Reaction Termination and Spotting: The reaction is stopped, and an aliquot of the supernatant is spotted onto P81 phosphocellulose paper[5][11].
-
Washing: The phosphocellulose papers are washed to remove unincorporated [γ-³²P]ATP.
-
Quantification: The radioactivity retained on the papers is measured using a scintillation counter. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Radiometric Kinase Assay for CDKs (CDK1/cyclin B and CDK5/p25)
A similar protocol is employed for assessing the inhibitory effect on CDKs, with modifications to the substrate and buffer conditions.
-
Principle: Measures the transfer of [γ-³²P] from ATP to a suitable substrate, such as histone H1 for CDK1/cyclin B[5].
-
Methodology:
-
Reaction Setup: The assay is conducted in a buffer containing the respective CDK/cyclin complex (e.g., CDK1/cyclin B or CDK5/p25), histone H1 (e.g., 1 mg/mL) as the substrate, and serial dilutions of 1-Azakenpaullone[5].
-
Initiation and Incubation: The reaction is started with [γ-³²P]ATP and incubated at 30°C for approximately 10 minutes[5].
-
Termination and Detection: Aliquots are spotted onto P81 phosphocellulose paper, washed, and the incorporated radioactivity is quantified via scintillation counting[5].
-
Conclusion
1-Azakenpaullone operates primarily as a highly selective and potent ATP-competitive inhibitor of GSK-3β. This specific action leads to the modulation of key cellular signaling pathways, most notably the activation of the Wnt/β-catenin cascade. While it exhibits some off-target effects on CDKs at significantly higher concentrations, its selectivity profile makes it an invaluable tool for investigating the physiological and pathological roles of GSK-3β. A thorough understanding of its mechanism, potency, and the appropriate experimental protocols is essential for its effective application in research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-azakenpaullone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural basis of inhibition of CDK–cyclin complexes by INK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Azakenpaullone: A Technical Guide to a Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone (B1663955) is a potent, ATP-competitive, and highly selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3][4] A derivative of the paullone (B27933) family of kinase inhibitors, 1-Azakenpaullone has been structurally modified to enhance its selectivity for GSK-3β over other related kinases, particularly Cyclin-Dependent Kinases (CDKs).[5][6] This enhanced selectivity makes it an invaluable tool for elucidating the specific physiological and pathological roles of GSK-3β and a promising candidate for further therapeutic development.
GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[7][8] It exists as two isoforms, GSK-3α and GSK-3β, which are highly homologous within their kinase domains.[7][9] Dysregulation of GSK-3 activity has been implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers.[7][8]
This technical guide provides a comprehensive overview of 1-Azakenpaullone, detailing its mechanism of action, kinase selectivity profile, and its impact on key signaling pathways. Furthermore, it includes detailed experimental protocols for assessing its inhibitory activity and cellular effects.
Mechanism of Action
1-Azakenpaullone functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GSK-3β enzyme.[4][5] This binding action prevents the phosphorylation of downstream substrates, thereby modulating various critical signaling cascades.[8] The selectivity of 1-Azakenpaullone for GSK-3β over other kinases, such as CDK1, is attributed to the specific charge distribution within the 1-azakenpaullone molecule.[6]
Data Presentation: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical parameter for its utility as both a research tool and a potential therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 1-Azakenpaullone against GSK-3β and other kinases, demonstrating its high potency and selectivity.
| Kinase Target | 1-Azakenpaullone IC50 | Selectivity vs. GSK-3β | Reference |
| GSK-3β | 18 nM | - | [1][2][3] |
| GSK-3α | 18 nM | 1-fold | [5] |
| CDK1/cyclin B | 2,000 nM (2.0 µM) | >100-fold | [2][3][5] |
| CDK5/p25 | 4,200 nM (4.2 µM) | >230-fold | [2][3][5] |
Signaling Pathway Modulation: The Wnt/β-Catenin Pathway
The most well-characterized pathway modulated by 1-Azakenpaullone is the canonical Wnt/β-catenin signaling pathway. GSK-3β is a pivotal negative regulator within this cascade.[5][8]
In the "off-state" (absence of a Wnt ligand), GSK-3β is active and phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, preventing its accumulation.[8][10]
By inhibiting GSK-3β, 1-Azakenpaullone prevents this phosphorylation.[10] As a result, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[8][11] In the nucleus, it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in processes like cell proliferation and differentiation.[8][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. 1-Azakenpaullone | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
1-Azakenpaullone: A Technical Guide to Discovery, Synthesis, and Application
Introduction
1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] Developed as an analog of the less selective kinase inhibitor kenpaullone, 1-Azakenpaullone exhibits significantly higher selectivity for GSK-3β over other related kinases, such as Cyclin-Dependent Kinases (CDKs).[1][2] Its ability to modulate the Wnt/β-catenin signaling pathway has established it as a valuable tool in diverse research fields, including stem cell biology, cellular regeneration, and neuroscience.[1][3] This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and detailed experimental protocols for its characterization.
Discovery and Rationale
The development of 1-Azakenpaullone was driven by the need for more selective inhibitors of GSK-3β. The parent compound, kenpaullone, while an effective kinase inhibitor, also demonstrates significant activity against other kinases like CDK1. To improve selectivity, researchers synthesized derivatives with modified parent ring systems.[1][2] Among these, 1-Azakenpaullone emerged as a highly selective inhibitor of GSK-3β. The distinct charge distribution within the 1-Azakenpaullone molecule is proposed as a reason for its enhanced specificity compared to other paullone (B27933) derivatives.[2]
Chemical Synthesis
The synthesis of 1-Azakenpaullone has evolved from an initial five-step process to a more efficient two-step protocol, significantly improving the overall yield.
Original Five-Step Synthesis
The first reported synthesis of 1-Azakenpaullone was a five-step process with an overall yield of approximately 20%.[3] The synthesis started with ethyl 3-aminopicolinate and involved a series of reactions including amide synthesis, Dieckmann cyclization, dealkoxycarbonylation, hydrazone synthesis, and finally, indolization in boiling diphenyl ether to yield the target compound.[3]
Efficient Two-Step Synthesis
A more recent and efficient two-step synthesis has been developed, boasting a higher overall yield of 55%.[3][4][5] This improved method utilizes an indium-trichloride-mediated intramolecular cyclization under mild reaction conditions.[3][4][5]
Data Presentation
Kinase Inhibitory Profile
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM[6][7][8][9][10][11][12] | - |
| CDK1/cyclin B | 2.0 µM[7][10][11] | ~111-fold |
| CDK5/p25 | 4.2 µM[7][10][11] | ~233-fold |
Experimental Protocols
Efficient Synthesis of 1-Azakenpaullone
This protocol is adapted from the improved two-step synthesis.[3][4]
Step 1: Synthesis of the Intermediate Amide
-
A substituted aniline (B41778) is reacted with a picolinic acid derivative.
-
The coupling is performed under standard amide bond formation conditions to yield the precursor for the subsequent cyclization step.
Step 2: Indium-Trichloride-Mediated Intramolecular Cyclization
-
The intermediate amide from Step 1 is dissolved in a dry solvent.
-
Indium trichloride (B1173362) (InCl₃) is added as a Lewis acid catalyst.
-
The reaction mixture is heated in a sealed tube for 24 hours to facilitate the intramolecular cyclization, which forms the core 7-membered azepino-indole ring system of 1-Azakenpaullone.[1]
-
The final product is purified using standard chromatographic techniques.
Protocol 1: GSK-3β Kinase Inhibition Assay
This assay measures the inhibitory activity of 1-Azakenpaullone against GSK-3β using a radioactive filter-binding method.[1][7][8]
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide substrate (40 µM)
-
Buffer A: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5[7][8]
-
[γ-³²P]ATP (15 µM)
-
Whatman P81 phosphocellulose paper
-
Wash Solution: 10 mL phosphoric acid per 1 L of water
-
Scintillation fluid
Procedure:
-
Prepare the GSK-3β enzyme by diluting it 1/100 in a solution of 1 mg/mL BSA and 10 mM DTT.
-
Set up the reaction in a final volume of 30 µL containing Buffer A, 5 µL of 40 µM GS-1 peptide substrate, the desired concentration of 1-Azakenpaullone (or DMSO vehicle control), and the diluted GSK-3β enzyme.
-
Initiate the kinase reaction by adding 15 µM [γ-³²P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.[7]
-
Spot 25 µL aliquots of the supernatant onto 2.5 x 3 cm pieces of Whatman P81 phosphocellulose paper.[7]
-
After 20 seconds, wash the filters five times in a solution of 10 mL phosphoric acid per liter of water.[7]
-
Count the wet filters in the presence of 1 mL of ACS scintillation fluid to determine the amount of incorporated radioactivity.
Protocol 2: CDK1/cyclin B and CDK5/p25 Kinase Inhibition Assays
This protocol details the method for assessing the inhibitory activity of 1-Azakenpaullone against CDK1/cyclin B and CDK5/p25.[1][7][8]
Materials:
-
Recombinant CDK1/cyclin B or CDK5/p25 enzyme
-
Histone H1 substrate (1 mg/mL)
-
Buffer C: Homogenization buffer with 5 mM EGTA (without NaF or protease inhibitors)[7][8]
-
[γ-³²P]ATP (15 µM)
-
Other materials as listed in Protocol 1
Procedure:
-
Set up the reaction in a final volume of 30 µL containing Buffer C, 1 mg/mL Histone H1 substrate, the desired concentration of 1-Azakenpaullone, and the respective kinase (CDK1/cyclin B or CDK5/p25).
-
Initiate the reaction by adding 15 µM [γ-³²P]ATP.
-
Spot, wash, and count the P81 filters as described in steps 5-7 of the GSK-3β assay protocol.
Mandatory Visualization
Caption: Workflow for the efficient synthesis of 1-Azakenpaullone.
Caption: Mechanism of 1-Azakenpaullone in the Wnt/β-catenin pathway.
Caption: General workflow for the radioactive kinase inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 1-Azakenpaullone | GSK-3 | TargetMol [targetmol.com]
- 9. 1-Azakenpaullone | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. stemcell.com [stemcell.com]
Unraveling the Role of Azakenpaullone in Wnt/β-catenin Signaling Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azakenpaullone has emerged as a potent and selective small molecule activator of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade. By inhibiting Glycogen (B147801) Synthase Kinase 3β (GSK-3β), Azakenpaullone prevents the degradation of β-catenin, leading to its accumulation, nuclear translocation, and subsequent activation of Wnt target gene transcription. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Wnt/β-catenin pathway modulation in fields such as regenerative medicine, neurodegenerative diseases, and oncology.
Introduction to Wnt/β-catenin Signaling and this compound
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its dysregulation is implicated in a variety of diseases, including cancer.[1] A key regulatory event in this pathway is the stabilization and nuclear accumulation of the transcriptional coactivator β-catenin.[1] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2]
1-Azakenpaullone (1-Akp) is a selective, ATP-competitive inhibitor of GSK-3β.[2][3] By inhibiting GSK-3β, this compound mimics the effect of Wnt signaling, preventing β-catenin phosphorylation and subsequent degradation.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][4]
Mechanism of Action: GSK-3β Inhibition
This compound's primary mechanism of action is the direct inhibition of GSK-3β.[2] This inhibition is highly selective, distinguishing it from other paullone (B27933) derivatives like kenpaullone, which also exhibit affinity for cyclin-dependent kinases (CDKs).[2][5] The selectivity of 1-Azakenpaullone for GSK-3β is attributed to its unique charge distribution.[5]
The inhibition of GSK-3β by this compound has been shown to have several downstream effects consistent with the activation of the Wnt/β-catenin pathway, including:
-
Increased β-catenin levels: Treatment of cells with this compound leads to a measurable increase in the levels of dephosphorylated (active) β-catenin.[6][7]
-
Nuclear translocation of β-catenin: The stabilized β-catenin translocates from the cytoplasm to the nucleus.[1]
-
Activation of TCF/LEF-mediated transcription: In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes such as AXIN2 and Cyclin D1.[1]
Quantitative Data: Inhibitory Potency and Comparative Analysis
The potency of this compound and other relevant GSK-3 inhibitors is summarized in the tables below. These values are compiled from various studies and may differ based on experimental conditions.
Table 1: In Vitro Potency of GSK-3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| 1-Azakenpaullone | GSK-3β | 18[3][8][9] | ATP-competitive[2][3] |
| CHIR99021 | GSK-3α/β | 10 / 6.7[8][9] | ATP-competitive[9] |
| AR-A014418 | GSK-3 | 104[9] | ATP-competitive[9] |
| Tideglusib | GSK-3β | 5-60[9] | Non-ATP competitive, Irreversible[9] |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | 5 / 3[8] | Not specified |
| Cazpaullone | GSK-3β | 8[8] | Not specified |
Table 2: Kinase Selectivity Profile of 1-Azakenpaullone
| Compound | GSK-3β IC50 (nM) | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) |
| 1-Azakenpaullone | 18 | >10 | >10 |
Data for Table 2 is inferred from statements about this compound's high selectivity over CDKs.[2][5] Specific IC50 values for CDKs were not found in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Wnt/β-catenin signaling pathway.
Western Blot Analysis of β-catenin Levels
This protocol is for the detection and quantification of changes in β-catenin protein levels following treatment with this compound.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1][8]
-
SDS-PAGE gels and running buffer[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Primary antibody: anti-β-catenin (e.g., 1:1000 to 1:50000 dilution)[1]
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)[1]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)[1]
-
Chemiluminescent substrate (e.g., ECL)[8]
-
Imaging system[1]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with desired concentrations of 1-Azakenpaullone or vehicle control (e.g., DMSO) for a specific time period (e.g., 6, 12, 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[1][8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1][8]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.[1][8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][8]
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of canonical Wnt signaling.[1][10]
Materials:
-
HEK293T cells (or other suitable cell line)[10]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin[10]
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)[1][10]
-
Renilla luciferase plasmid (for normalization of transfection efficiency)[1][10]
-
Transfection reagent (e.g., Lipofectamine 3000)[10]
-
1-Azakenpaullone stock solution (in DMSO)[10]
-
Dual-Luciferase Reporter Assay System[10]
-
96-well white, clear-bottom plates[10]
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[10]
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (e.g., 100 ng/well TOPFlash or FOPFlash) and the Renilla luciferase plasmid (e.g., 10 ng/well) using a suitable transfection reagent.[10]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 1-Azakenpaullone (e.g., 0.1, 1, 5, 10 µM) or a DMSO vehicle control.[10]
-
Incubation: Incubate the cells for another 24 hours.[10]
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[10]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the untreated or FOPFlash control.[1]
Visualizing the Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway and this compound's Point of Intervention
Caption: Mechanism of 1-Azakenpaullone in the Wnt/β-catenin pathway.
Experimental Workflow for Assessing this compound's Activity
Caption: Experimental workflow for comparing Wnt pathway activators.[10]
Conclusion
1-Azakenpaullone is a valuable chemical tool for the selective activation of the Wnt/β-catenin signaling pathway through the inhibition of GSK-3β. Its utility in studying the complex roles of this pathway in various biological processes is well-established. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize 1-Azakenpaullone in their investigations and to further explore its potential in therapeutic development. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental approaches to validate its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Azakenpaullone: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent GSK-3β Inhibitor
Abstract
1-Azakenpaullone is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a myriad of cellular processes.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and the primary mechanism of action of Azakenpaullone. It is intended for researchers, scientists, and drug development professionals working in fields such as regenerative medicine, neurodegenerative diseases, and oncology. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for assessing its activity, and includes visualizations of the core signaling pathway it modulates.
Chemical Structure and Physicochemical Properties
1-Azakenpaullone, also known as 9-Bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one, is a synthetic organic compound belonging to the paullone (B27933) family of kinase inhibitors.[2][3] Its chemical structure is characterized by a tetracyclic ring system with a bromine substitution.
| Identifier | Value |
| IUPAC Name | 14-bromo-3,8,18-triazatetracyclo[9.7.0.0²,⁷.0¹²,¹⁷]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one |
| Molecular Formula | C₁₅H₁₀BrN₃O[2][3] |
| Molecular Weight | 328.16 g/mol [2][3] |
| CAS Number | 676596-65-9[2][3] |
| SMILES String | O=C1CC2=C(NC3=C2C=C(Br)C=C3)C4=C(C=CC=N4)N1[2][3] |
| InChI Key | NTSBZVCEIVPKBJ-UHFFFAOYSA-N[2][3] |
Table 1: Chemical Identifiers of this compound
The physicochemical properties of this compound are critical for its handling, storage, and application in experimental settings.
| Property | Value | Notes |
| Appearance | Off-white to tan/gray-brown solid powder[3] | |
| Solubility | ||
| DMSO | >10 mg/mL, with some sources reporting up to 200 mg/mL with sonication[2][4] | |
| DMF | 3 mg/mL[4] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | |
| Water | Insoluble (< 1 mg/mL)[4] | |
| Ethanol | Insoluble (< 1 mg/mL)[4] | |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][5] | Protect from light.[6] |
Table 2: Physicochemical Properties of this compound
Mechanism of Action: Selective Inhibition of GSK-3β and Modulation of the Wnt/β-catenin Signaling Pathway
The primary molecular target of this compound is Glycogen Synthase Kinase-3β (GSK-3β). It acts as a potent and ATP-competitive inhibitor of this enzyme.[2] A key feature of this compound is its high selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs), which distinguishes it from other paullone analogs.[1][2]
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM[2][7] | - |
| CDK1/cyclin B | 2.0 µM[2][7] | ~111-fold |
| CDK5/p25 | 4.2 µM[2][7] | ~233-fold |
Table 3: Kinase Inhibitory Profile of this compound
The inhibition of GSK-3β by this compound has profound effects on the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low.
By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin.[5] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to upregulate the expression of Wnt target genes.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot Analysis for β-catenin Accumulation
This protocol is designed to qualitatively and quantitatively assess the effect of this compound on the stabilization of β-catenin protein levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, human Mesenchymal Stem Cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels (e.g., 10%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: anti-β-catenin (e.g., rabbit mAb)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane three times with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBS-T. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
References
Unveiling the Potential of Azakenpaullone: An In-depth Technical Guide to In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro applications of 1-Azakenpaullone, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). By modulating the canonical Wnt/β-catenin signaling pathway, Azakenpaullone has emerged as a valuable chemical tool in diverse research areas, including stem cell differentiation, neurobiology, and oncology. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action: GSK-3β Inhibition and Wnt/β-Catenin Pathway Activation
1-Azakenpaullone functions as an ATP-competitive inhibitor of GSK-3β.[1][2][3][4] In the absence of Wnt signaling, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][4] This process keeps cytoplasmic β-catenin levels low, preventing its nuclear translocation and the activation of Wnt target genes.[1][5]
The inhibition of GSK-3β by this compound disrupts this destruction complex.[1][5] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[4][5] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[4][5] This activation of the Wnt/β-catenin pathway is central to this compound's observed biological effects.[1][5][6]
Global gene expression profiling of human mesenchymal stem cells (MSCs) treated with this compound has also suggested potential modulation of other signaling pathways, including Hedgehog and TGFβ.[4][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for 1-Azakenpaullone from various in vitro studies.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Target | IC50 | Species/Cell Type | Notes | Reference(s) |
| GSK-3β | 18 nM | Not specified | ATP-competitive inhibitor. | [1][3][9][10][11] |
| CDK1/cyclin B | 2.0 µM | Not specified | >100-fold selective for GSK-3β. | [10][11] |
| CDK5/p25 | 4.2 µM | Not specified | >100-fold selective for GSK-3β. | [10][11] |
Table 2: Effective Concentrations in Cell-Based Assays
| Biological Effect | Cell Type | Concentration | Duration | Reference(s) |
| Stimulation of Proliferation | Zebrafish Lateral Line Neuromasts | 2.5 µM | 48 hours | [9] |
| Osteoblastic Differentiation | Human Mesenchymal Stem Cells (hMSCs) | 3 µM | 7-21 days | [1][4][6][9][12] |
| Reduction of S6K1 Phosphorylation | HCC1806 cells | 30 µM | 24 hours | [9] |
| Maintenance of Self-renewal | Mouse Embryonic Stem Cells (mESCs) | 1-2 µM | ≥ 3 days | [6] |
| Neuronal Differentiation | Human Neural Progenitor Cells | 3 µM | Up to 2 weeks | [6] |
| β-cell Proliferation | Human Islets | 5 mM (in combination with 8 mM glucose) | Not specified | [11] |
| Stimulation of INS-1E cell replication | INS-1E cells | Not specified | 24 hours | [11] |
Key In Vitro Applications and Experimental Protocols
This compound has been instrumental in a variety of in vitro studies, primarily focusing on stem cell differentiation and cell fate determination.
Osteogenic Differentiation of Mesenchymal Stem Cells
This compound is a potent inducer of osteoblastic differentiation and mineralization in human MSCs.[7][8][12] Treatment with this compound leads to increased Alkaline Phosphatase (ALP) activity, enhanced formation of mineralized matrix, and upregulation of osteoblast-specific marker genes such as RUNX2, ALP, OCN, ON, COL1A1, and OPN.[4][12]
-
Cell Seeding: Plate human MSCs in a multi-well plate (e.g., 24-well plate) at a density of 2.5 x 10⁴ cells/cm² and culture in MSC Growth Medium until they reach 70-80% confluency.[1]
-
Induction: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.[1][6]
-
Treatment: Add 1-Azakenpaullone to the treatment wells to a final concentration of 3 µM. Include a vehicle control group treated with an equivalent volume of DMSO.[1][6]
-
Culture: Culture the cells for 7-21 days, replacing the medium with fresh medium and 1-Azakenpaullone every 2-3 days.[1][6]
-
Timing: Perform staining on day 7-10 of differentiation.[1]
-
Wash: Wash the cells twice with Phosphate-Buffered Saline (PBS).[1]
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[1]
-
Wash: Wash the cells three times with PBS.[1]
-
Staining: Perform ALP staining according to the manufacturer's protocol of the chosen kit.[1]
-
Timing: Perform staining on day 10-14 of differentiation.[1]
-
Wash: Wash the cells twice with PBS.[1]
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1]
-
Wash: Wash the cells three times with distilled water.[1]
-
Staining: Add Alizarin Red S solution (2% w/v in dH₂O, pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[1]
-
Wash: Aspirate the staining solution and wash the cells four times with distilled water.[1]
-
Visualization: Observe the formation of red-orange mineralized nodules under a microscope.[1]
Neuronal Differentiation of Stem and Progenitor Cells
This compound is a valuable small molecule for inducing the differentiation of stem cells and neural progenitors into neurons.[5] Its ability to activate the Wnt/β-catenin pathway promotes neuronal differentiation and maturation.[5]
-
Cell Seeding: Plate human neural progenitor cells at the desired density.
-
Induction: Replace the growth medium with a neuronal differentiation medium.
-
Treatment: Add 1-Azakenpaullone to a final concentration of approximately 3 µM (optimization may be required).[6]
-
Culture: Culture the cells for up to 2 weeks, monitoring for morphological changes and expression of neuronal markers.[6]
-
Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2) and functional assays.
Cell Proliferation and Viability Assays
The effect of this compound on cell proliferation can be assessed using various methods, including the MTT assay and BrdU incorporation.[6][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]
-
Treatment: Treat cells with a serial dilution of 1-Azakenpaullone for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[6]
-
MTT Addition: Add MTT solution to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance on a microplate reader.
In Vitro Kinase Assay
Direct inhibition of GSK-3β by this compound can be quantified using an in vitro kinase assay.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, a GSK-3 substrate peptide, and various concentrations of 1-Azakenpaullone.[3]
-
Enzyme Addition: Add recombinant GSK-3β and pre-incubate for 10 minutes at room temperature.[3]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[3][4]
-
Incubation: Incubate at 30°C for 30 minutes.[3]
-
Stop Reaction: Stop the reaction by spotting an aliquot onto P81 phosphocellulose paper.[3]
-
Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.[3][10]
Concluding Remarks
1-Azakenpaullone is a highly selective and potent inhibitor of GSK-3β, making it an invaluable tool for the in vitro investigation of the Wnt/β-catenin signaling pathway. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and manipulating cellular processes governed by GSK-3β. As with any small molecule inhibitor, it is crucial to determine the optimal concentration and treatment duration for each specific cell type and experimental context to achieve the desired biological outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Azakenpaullone: A Technical Guide for Researchers
An In-depth Examination of a Selective GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] A member of the paullone (B27933) family of kinase inhibitors, its high selectivity for GSK-3β over other kinases, such as Cyclin-Dependent Kinases (CDKs), makes it a valuable tool in the study of cellular signaling pathways.[1][2]
| Identifier | Value | Source(s) |
| CAS Number | 676596-65-9 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₁₅H₁₀BrN₃O | [3][4][5][9] |
| IUPAC Name | 9-bromo-7,12-dihydro-pyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one | [3][6] |
| Molecular Weight | 328.16 g/mol | [5][7][8] |
| Synonyms | 1-Akp | [1][5] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of 1-Azakenpaullone is the inhibition of GSK-3β.[1] In the canonical Wnt signaling pathway, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, 1-Azakenpaullone prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1][7] This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][7] This activation plays a crucial role in various cellular processes, including proliferation, differentiation, and cell fate determination.[10][11][12]
Quantitative Data
Kinase Inhibitory Profile
1-Azakenpaullone demonstrates high selectivity for GSK-3β, with significantly lower potency against other kinases.
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β | Source(s) |
| GSK-3β | 18 nM | - | [1][4][5][6] |
| CDK1/cyclin B | 2.0 µM | ~111-fold | [1][4][6] |
| CDK5/p25 | 4.2 µM | ~233-fold | [1][4][6] |
Effects on Osteogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)
Treatment with 1-Azakenpaullone has been shown to promote the osteogenic differentiation of hMSCs.
| Parameter | Treatment | Result | Source(s) |
| Alkaline Phosphatase (ALP) Activity | 3 µM 1-Azakenpaullone | Significant increase | |
| Mineralization (Alizarin Red Staining) | 3 µM 1-Azakenpaullone | Significant increase | |
| Gene Expression (Runx2, ALP, OC, ON, COL1A1, OPN) | 3 µM 1-Azakenpaullone | Significant upregulation | [5] |
| β-catenin Expression | 3 µM 1-Azakenpaullone | Upregulation and nuclear localization |
Experimental Protocols
In Vitro GSK-3β Kinase Assay (Radiometric)
This protocol outlines a method to determine the inhibitory activity of 1-Azakenpaullone against GSK-3β by measuring the incorporation of ³²P into a substrate peptide.[4]
Materials:
-
Recombinant human GSK-3β
-
GS-1 peptide substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GS-1 peptide substrate, and varying concentrations of 1-Azakenpaullone.
-
Add recombinant GSK-3β to initiate the pre-incubation for 10 minutes at room temperature.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and determine the IC₅₀ value for 1-Azakenpaullone.
Western Blot for β-catenin Accumulation
This protocol describes the detection of β-catenin levels in cell lysates following treatment with 1-Azakenpaullone to assess its effect on the Wnt/β-catenin pathway.[1]
Materials:
-
Cell culture reagents
-
1-Azakenpaullone
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with 1-Azakenpaullone or vehicle control for the desired time.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-β-catenin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of β-catenin.
Alizarin Red S Staining for Mineralization
This assay is used to visualize calcium deposits, a marker of late-stage osteoblast differentiation, in cell cultures treated with 1-Azakenpaullone.[3]
Materials:
-
hMSCs and osteogenic differentiation medium
-
1-Azakenpaullone
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 70% ethanol (B145695) for fixation
-
Alizarin Red S staining solution (e.g., 2% w/v, pH 4.1-4.3)
Procedure:
-
Seed hMSCs and induce osteogenic differentiation in the presence of 1-Azakenpaullone or a vehicle control.
-
Culture the cells for 10-21 days, replacing the medium every 2-3 days.
-
Fix the cells with 4% PFA or 70% ethanol.
-
Stain the fixed cells with Alizarin Red S solution.
-
Wash the cells with distilled water to remove excess stain.
-
Visualize the red-orange calcium deposits under a microscope.
Synthesis of 1-Azakenpaullone
An efficient two-step synthesis of 1-Azakenpaullone has been reported, which is an improvement over the original five-step method.[3][4] This protocol utilizes an indium-trichloride-mediated intramolecular cyclization.[3][4]
Step 1: Synthesis of the Amide Intermediate The synthesis commences with the coupling of a substituted aniline (B41778) with a picolinic acid derivative using standard amide bond formation conditions to yield the precursor for the cyclization step.[3]
Step 2: Indium-Trichloride-Mediated Intramolecular Cyclization The amide intermediate is dissolved in a dry solvent, and indium trichloride (B1173362) (InCl₃) is added as a Lewis acid catalyst. The reaction mixture is heated in a sealed tube to facilitate the intramolecular cyclization, forming the core azepino-indole ring system of 1-Azakenpaullone.[3]
Applications in Research
1-Azakenpaullone is a versatile tool for investigating the roles of GSK-3β and the Wnt/β-catenin signaling pathway in various biological processes. Its applications include:
-
Stem Cell Biology: Inducing the differentiation of stem cells into various lineages, such as osteoblasts.
-
Regenerative Medicine: Promoting the proliferation and regeneration of tissues, as demonstrated in zebrafish lateral line neuromasts.[5][10]
-
Neuroscience: Studying the role of GSK-3β in neuronal development and neurodegenerative diseases.
-
Cancer Research: Investigating the involvement of the Wnt/β-catenin pathway in tumorigenesis and as a potential therapeutic target.
References
- 1. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accp.com [accp.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Unveiling the Biological Tapestry of Azakenpaullone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azakenpaullone has emerged as a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a pivotal enzyme implicated in a myriad of cellular processes.[1][2] This technical guide provides an in-depth exploration of the biological activity of Azakenpaullone, focusing on its mechanism of action, modulation of key signaling pathways, and its demonstrated effects in various experimental paradigms. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Core Mechanism of Action: Selective GSK-3β Inhibition
This compound exerts its biological effects primarily through the potent and ATP-competitive inhibition of GSK-3β.[2] It exhibits remarkable selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs), which distinguishes it from other paullone (B27933) analogs.[2][3] This high selectivity makes this compound a precise tool for dissecting the specific roles of GSK-3β in cellular signaling.
Kinase Inhibitory Profile
The inhibitory activity of this compound against GSK-3β and other kinases has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its potent and selective nature.
| Kinase Target | IC50 | Selectivity vs. GSK-3β | Reference |
| GSK-3β | 18 nM | - | [3][4] |
| CDK1/cyclin B | 2.0 µM | ~111-fold | [2][3] |
| CDK5/p25 | 4.2 µM | ~233-fold | [2][3] |
Modulation of the Wnt/β-catenin Signaling Pathway
The primary downstream consequence of GSK-3β inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt signaling, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[5] By inhibiting GSK-3β, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[2][5] Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][5]
Biological Activities and Applications
The ability of this compound to activate Wnt/β-catenin signaling underpins its diverse biological activities, with significant implications for stem cell biology, neuroprotection, and oncology.
Stem Cell Differentiation: Osteogenesis
This compound has been demonstrated to be a potent inducer of osteoblastic differentiation from mesenchymal stem cells (MSCs).[6][7] Treatment of human MSCs with this compound leads to a significant increase in markers of osteogenesis.
Quantitative Data on Osteogenic Differentiation Markers:
| Marker | Treatment | Fold Change vs. Control | Reference |
| Alkaline Phosphatase (ALP) Activity | 3 µM this compound | Increased | [6][8] |
| Mineralized Matrix Formation | 3 µM this compound | Increased | [6][8] |
| ALP mRNA | 3 µM this compound | Upregulated | [8] |
| RUNX2 mRNA | 3 µM this compound | Upregulated | [7] |
| Osteocalcin (OCN) mRNA | 3 µM this compound | Upregulated | [8] |
| Osteopontin (OPN) mRNA | 3 µM this compound | Upregulated | [8] |
| Collagen Type I Alpha 1 (COL1A1) mRNA | 3 µM this compound | Upregulated | [8] |
Neuroprotective Effects
GSK-3β is implicated in the pathophysiology of neurodegenerative diseases.[9] By inhibiting GSK-3β, this compound has shown potential neuroprotective effects in preclinical models.[10]
Anticancer Potential
The Wnt/β-catenin pathway is frequently dysregulated in various cancers. The inhibitory effect of this compound on GSK-3β and its subsequent modulation of this pathway suggest its potential as an anticancer agent, though this area requires further investigation.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's biological activity are provided below.
In Vitro GSK-3β Kinase Assay (Radiometric)
This assay measures the transfer of radiolabeled phosphate (B84403) from ATP to a specific GSK-3β substrate.
-
Materials: Recombinant GSK-3β, GSK-3 substrate peptide (e.g., GS-1), [γ-³²P]ATP, this compound, kinase assay buffer, P81 phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, GSK-3 substrate peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant GSK-3β and [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
-
Western Blot for β-catenin Stabilization
This protocol details the detection of β-catenin protein levels in cell lysates.
-
Materials: Cells treated with this compound, lysis buffer (e.g., RIPA), protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against β-catenin, HRP-conjugated secondary antibody, chemiluminescent substrate.[7]
-
Procedure:
-
Lyse treated and control cells on ice and collect the supernatant after centrifugation.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[7]
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials: Cells, TCF/LEF luciferase reporter plasmid (e.g., TOPFlash), control plasmid (e.g., FOPFlash), Renilla luciferase plasmid (for normalization), transfection reagent, luciferase assay system.[2]
-
Procedure:
-
Co-transfect cells with the TCF/LEF reporter, control, and Renilla plasmids.
-
Treat the transfected cells with various concentrations of this compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Alizarin Red S Staining for Osteoblast Mineralization
This method visualizes calcium deposits, a marker of late-stage osteoblast differentiation.[1]
-
Materials: Differentiated cells in a multi-well plate, 4% paraformaldehyde (PFA), Alizarin Red S staining solution (2% w/v, pH 4.1-4.3), distilled water.[11]
-
Procedure:
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes.
-
Wash the fixed cells with distilled water.
-
Add Alizarin Red S solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash with distilled water until the wash is clear.
-
Visualize the red-orange mineralized nodules under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.[4]
-
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol measures the mRNA levels of Wnt target genes.
-
Materials: RNA extracted from treated and control cells, cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), primers for target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Isolate total RNA from cells and reverse transcribe to cDNA.
-
Perform qPCR using the cDNA, primers, and master mix.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to ensure primer specificity.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
1-Azakenpaullone is a powerful and selective research tool for investigating the multifaceted roles of GSK-3β. Its ability to robustly activate the Wnt/β-catenin signaling pathway provides a valuable mechanism for directing stem cell fate, exploring neuroprotective strategies, and investigating cancer biology. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique biological activities of this compound in their studies.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Alizarin Red S staining and quantification [bio-protocol.org]
- 4. oricellbio.com [oricellbio.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
A Technical Guide to the Preliminary Research Applications of 1-Azakenpaullone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a synthetic, cell-permeable organic compound belonging to the paullone (B27933) family of kinase inhibitors.[1] It has emerged as a critical tool in biomedical research due to its function as a potent and highly selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3] Its high degree of selectivity, particularly over Cyclin-Dependent Kinases (CDKs), distinguishes it from other paullone analogs and enables the targeted investigation of GSK-3β's role in a multitude of cellular processes.[1][4]
The primary mechanism of 1-Azakenpaullone involves the modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, stem cell regulation, and tissue homeostasis.[1][3][5] By inhibiting GSK-3β, 1-Azakenpaullone prevents the degradation of β-catenin, leading to its accumulation and subsequent activation of Wnt target genes.[1][6] This activity has positioned 1-Azakenpaullone as a versatile compound for research in regenerative medicine, neurobiology, and oncology.[3][7] This guide provides a comprehensive overview of its mechanism, applications, and key experimental protocols.
Mechanism of Action and Kinase Selectivity
1-Azakenpaullone acts as a potent, ATP-competitive inhibitor of GSK-3β.[1] The nitrogen atom at the 1-position of the azepino-indole ring system is thought to alter the molecule's charge distribution, contributing to its enhanced selectivity for GSK-3β compared to other paullones.[4] This selectivity is a key feature, allowing researchers to dissect the specific functions of GSK-3β with greater confidence than with less selective inhibitors.
Quantitative Kinase Inhibition Data
The inhibitory activity of 1-Azakenpaullone has been quantified against several kinases, highlighting its strong preference for GSK-3β.
| Kinase Target | IC50 Value | Approximate Fold Selectivity (vs. GSK-3β) | Reference(s) |
| GSK-3β | 18 nM | - | [1][2][3][8][9] |
| CDK1/cyclin B | 2.0 µM | ~111-fold | [1][8][10] |
| CDK5/p25 | 4.2 µM | ~233-fold | [1][8][10] |
Signaling Pathway Modulation
The principal signaling cascade affected by 1-Azakenpaullone is the canonical Wnt/β-catenin pathway.[1] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, tagging it for proteasomal degradation.[6] By inhibiting GSK-3β, 1-Azakenpaullone prevents this phosphorylation, leading to the stabilization and cytoplasmic accumulation of β-catenin.[1][6] This allows β-catenin to translocate to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][6]
Gene expression profiling of human mesenchymal stem cells (MSCs) treated with 1-Azakenpaullone has also suggested potential modulation of other signaling pathways, including the Hedgehog and TGFβ pathways.[1][11]
Preliminary Research Applications
1-Azakenpaullone's ability to activate Wnt signaling has made it a valuable tool in several research domains.
Regenerative Medicine and Stem Cell Biology
A primary application of 1-Azakenpaullone is in directing stem cell fate.
-
Osteoblast Differentiation: Treatment of human MSCs with 1-Azakenpaullone significantly enhances osteoblastic differentiation and mineralization.[1][2][11] This is mediated by the upregulation of the key osteogenic transcription factor Runx2.[1][11]
-
Cell Proliferation and Regeneration: In zebrafish models, 1-Azakenpaullone stimulates proliferation in lateral line neuromasts and can return quiescent supporting cells to a proliferative state, enhancing hair cell regeneration after damage.[2][12][13]
-
Pluripotent Stem Cell Maintenance: In combination with other small molecules, 1-Azakenpaullone supports the long-term propagation and maintenance of pluripotency in human pluripotent stem cells.[8]
Neurobiology and Neurodegenerative Disease Models
GSK-3β is implicated in the pathology of neurodegenerative diseases, making its inhibitors a subject of intense study.
-
Neuroprotection: Paullone compounds have been shown to prevent neuronal cell death in some models.[14]
-
Behavioral Models: In mice, intracerebroventricular (i.c.v.) administration of 1-Azakenpaullone has been shown to reverse locomotor hyperactivity and behavioral aberrations induced by ketamine.[2][10]
-
Pain Research: The related compound, kenpaullone (B1673391), has been shown to reduce pathologic pain-like behavior in mouse models of nerve injury and bone cancer by inhibiting GSK-3β and enhancing KCC2 expression.[15]
Cancer Research
The role of GSK-3β in cancer is complex and context-dependent.
-
Glioblastoma: The related inhibitor kenpaullone has been identified as an enhancer for the chemotherapeutic agent temozolomide (B1682018) (TMZ), suppressing the viability of glioblastoma stem cells.[16]
-
S6K1 Phosphorylation: At high concentrations, 1-Azakenpaullone has been shown to reduce S6K1 phosphorylation in certain cancer cell lines.[2]
Summary of Effective Concentrations in Preclinical Models
| Model System | Application | Concentration / Dose | Treatment Duration | Reference(s) |
| Human Mesenchymal Stem Cells (hMSCs) | Osteogenic Differentiation | 3 µM | 48 hours - 14 days | [1][2][3] |
| Zebrafish Lateral Line Neuromasts | Stimulation of Proliferation | 2.5 µM | 48 hours | [2][6] |
| Human Islets | β-cell Proliferation | 5 µM | Not Specified | [10][17] |
| HCC1806 Cancer Cells | Reduce S6K1 Phosphorylation | 30 µM | 24 hours | [2] |
| Male NMRI Mice | Reverse Ketamine Effects | 10 or 100 pmol (i.c.v.) | Single Dose | [2][10] |
| Rodents (General) | Preclinical Studies | Up to 1.67 mg/mL (p.o./i.p.) | As required | [2][18] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments involving 1-Azakenpaullone. Optimization for specific cell types and experimental conditions is recommended.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of 1-Azakenpaullone against GSK-3β.
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide substrate
-
Assay Buffer A (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5)[9][10]
-
[γ-³²P]ATP
-
1-Azakenpaullone stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation fluid and counter
Procedure:
-
Prepare the kinase reaction mix by combining Assay Buffer A, GSK-3β enzyme, and the GS-1 peptide substrate in a microcentrifuge tube.[9][10]
-
Add serial dilutions of 1-Azakenpaullone or a DMSO vehicle control to the reaction tubes.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 15 µM).[9][10]
-
Incubate the reaction at 30°C for 10-30 minutes.[10]
-
Stop the reaction by spotting 25 µL aliquots onto P81 phosphocellulose paper.[10]
-
Immediately after spotting, wash the papers five times in a phosphoric acid solution to remove unincorporated ATP.[10]
-
Measure the radioactivity incorporated into the peptide substrate on the filters using a scintillation counter.[10]
-
Calculate the percentage of kinase activity inhibition relative to the vehicle control and determine the IC50 value.
Protocol: Induction of Osteogenic Differentiation in hMSCs
This protocol details the use of 1-Azakenpaullone to promote the differentiation of human MSCs into osteoblasts, assessed by mineralization.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium
-
1-Azakenpaullone (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% Paraformaldehyde or 70% Ethanol)
-
Alizarin Red S Staining Solution (e.g., 40 mM, pH 4.2)[1]
Procedure:
-
Cell Seeding: Seed hMSCs in a 24-well plate at a density of approximately 2.5 x 10⁴ cells/cm² and culture in MSC Growth Medium until they reach 70-80% confluency.[3]
-
Induction: Aspirate the growth medium. Replace it with Osteogenic Differentiation Medium. Add 1-Azakenpaullone to the treatment wells to a final concentration of 3 µM. Include a vehicle control group (DMSO).[3]
-
Culture: Culture the cells for 10-14 days, replacing the medium with fresh medium and compound every 2-3 days.[3]
-
Fixation: After the culture period, wash the cells twice with PBS. Fix the cells with 70% ethanol for 1 hour or 4% PFA for 15-30 minutes at room temperature.[1]
-
Staining: Wash the fixed cells with distilled water. Add Alizarin Red S solution to each well and incubate for 10-20 minutes at room temperature.[1]
-
Washing: Aspirate the staining solution and wash the cells thoroughly with distilled water to remove non-specific staining.[1]
-
Visualization: Visualize the red-orange staining of calcium deposits, indicative of mineralization, under a microscope.[1]
Protocol: Western Blot for β-catenin Accumulation
This protocol is for detecting the stabilization of β-catenin in cell lysates following treatment with 1-Azakenpaullone.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. stemcell.com [stemcell.com]
- 9. 1-Azakenpaullone | GSK-3 | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of canonical Wnt/β-catenin signaling stimulates proliferation in neuromasts in the zebrafish posterior lateral line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Azakenpaullone in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dissolution, storage, and experimental application of Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).
Chemical Properties and Storage
This compound is a cell-permeable compound belonging to the paullone (B27933) family of kinase inhibitors. It is an invaluable tool for studying GSK-3β-mediated signaling pathways, most notably the canonical Wnt/β-catenin pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 1-AKP, 9-Bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one | [1][2] |
| Molecular Formula | C₁₅H₁₀BrN₃O | [1][3] |
| Molecular Weight | 328.16 g/mol | [1][4] |
| Appearance | Off-white to gray-brown solid powder | [1][4][5] |
| Purity | ≥97% (HPLC) | [4][5] |
| CAS Number | 676596-65-9 | [3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | >10 mg/mL | Can be increased up to 200 mg/mL with sonication. Use of fresh, anhydrous DMSO is critical as moisture reduces solubility. | [3][4][6] |
| DMF | 3 mg/mL | - | [7] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [7] |
| Water | Insoluble | - | [4][6] |
| Ethanol | Insoluble | - | [4][6] |
Storage Recommendations:
-
Powder: For short-term storage, keep at 2-8°C. For long-term storage, store at -20°C for up to 3 years.[3][4]
-
Stock Solution (in DMSO): Aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 1 year.[3][4]
Mechanism of Action: Wnt/β-catenin Signaling
This compound is a highly selective, ATP-competitive inhibitor of GSK-3β, with an IC₅₀ value of 18 nM.[3][6] By inhibiting GSK-3β, a key component of the β-catenin destruction complex, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[1] This leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus, where it activates the transcription of Wnt target genes.[1]
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.28 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing this compound stock solution.
Cell-Based Assays: General Workflow and Considerations
Working Concentration: The optimal working concentration of this compound is cell-type dependent and should be determined experimentally through a dose-response curve. Concentrations typically range from the low nanomolar to the low micromolar range. For example, 3 µM has been used to induce osteoblastic differentiation of human mesenchymal stem cells (hMSCs).[8][9]
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.
Precipitation in Media: this compound is insoluble in aqueous solutions and can precipitate when added to cell culture media. To minimize this, pre-warm the media to 37°C and add the DMSO stock solution dropwise while gently swirling. Use the prepared media immediately.
Caption: General workflow for a cell-based experiment with this compound.
Protocol: Western Blot for β-catenin Accumulation
This protocol details the detection of β-catenin protein levels in cell lysates following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and detect the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol: qPCR for Wnt Target Gene Expression
This protocol is for quantifying the mRNA expression levels of Wnt target genes, such as AXIN2 and LEF1.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Protocol: Cell Viability Assay (MTT)
This assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells seeded in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
Table 3: IC₅₀ Values of this compound for Different Kinases
| Kinase | IC₅₀ | Selectivity vs. GSK-3β | Source(s) |
| GSK-3β | 18 nM | - | [3][10] |
| CDK1/cyclin B | 2.0 µM | >100-fold | [10] |
| CDK5/p25 | 4.2 µM | >200-fold | [10] |
Table 4: Exemplary Effective Concentrations of this compound in Cell Culture
| Cell Type | Biological Effect | Concentration | Treatment Duration | Source(s) |
| Human Mesenchymal Stem Cells (hMSCs) | Induction of osteoblastic differentiation | 3 µM | 7-14 days | [8][9] |
| Zebrafish Lateral Line Neuromasts | Stimulation of proliferation | 2.5 µM | 48 hours | [8] |
| HCC1806 cells | Reduction of S6K1 phosphorylation | 30 µM | 24 hours | [8] |
Troubleshooting
-
Precipitation in Media: Ensure the use of anhydrous DMSO for the stock solution. Add the stock to pre-warmed media slowly while mixing. Consider making an intermediate dilution in media.
-
Poor Cell Viability: Verify that the final DMSO concentration is non-toxic. Perform a dose-response curve to find the optimal, non-toxic concentration of this compound for your cell type.
-
Inconsistent Results: Aliquot the stock solution to avoid degradation from multiple freeze-thaw cycles. Maintain consistent cell culture conditions (e.g., cell density, passage number).
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be taken when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Optimal Concentration of Azakenpaullone for Stem Cell Maintenance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key regulatory enzyme in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting GSK-3β, 1-Azakenpaullone prevents the degradation of β-catenin, leading to its accumulation, nuclear translocation, and subsequent activation of Wnt target genes.[1] This signaling cascade is fundamental in governing the self-renewal and differentiation of various stem cell populations, making 1-Azakenpaullone an invaluable tool in stem cell research and regenerative medicine.[1] These application notes provide comprehensive guidelines and detailed protocols for the utilization of 1-Azakenpaullone in stem cell culture, including recommended working concentrations for different stem cell types and methodologies to assess its effects.
Mechanism of Action: Wnt/β-catenin Signaling
The primary mechanism of 1-Azakenpaullone is the inhibition of GSK-3β.[1] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK-3β by 1-Azakenpaullone stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of genes involved in cell proliferation, differentiation, and survival.[1]
Data Presentation: Optimal Working Concentrations
The optimal concentration of 1-Azakenpaullone is contingent upon the specific stem cell type and the intended biological effect. The following tables provide a summary of recommended concentration ranges based on published data. It is imperative to conduct a dose-response experiment to ascertain the optimal concentration for your particular cell line and experimental conditions.
| Kinase | IC₅₀ |
| GSK-3β | 18 nM |
| CDK1/cyclin B | 2.0 µM |
| CDK5/p25 | 4.2 µM |
| Table 1: Kinase Inhibitory Activity of 1-Azakenpaullone. |
| Stem Cell Type | Application | Recommended Concentration | Incubation Time |
| Human Mesenchymal Stem Cells (hMSCs) | Osteoblastic Differentiation | 3 µM | 48 hours to 14 days |
| Human Pluripotent Stem Cells (hPSCs) | Maintenance of Pluripotency (in combination with ID-8 and FK506) | Not specified for 1-Azakenpaullone alone | Long-term propagation |
| Zebrafish Lateral Line Neuromasts | Stimulation of Proliferation | 2.5 µM | 48 hours |
| Table 2: Recommended Working Concentrations for Stem Cells.[1][2][3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Cytotoxicity Assay
This protocol serves to determine the cytotoxicity of 1-Azakenpaullone and establish a non-toxic working concentration range.
Materials:
-
Stem cells
-
Complete culture medium
-
1-Azakenpaullone
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed stem cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate overnight to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of 1-Azakenpaullone in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest 1-Azakenpaullone treatment.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of β-catenin Accumulation
This protocol details the procedure for analyzing the protein levels of total and phosphorylated GSK-3β and β-catenin in stem cells treated with 1-Azakenpaullone.[1]
Materials:
-
Treated and untreated stem cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]
Protocol 3: Assessment of Osteogenic Differentiation of hMSCs
This protocol describes how to induce and assess the osteogenic differentiation of human mesenchymal stem cells (hMSCs) using 1-Azakenpaullone.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium
-
1-Azakenpaullone
-
Alizarin Red S solution
-
DPBS
-
Multi-well plates
Procedure:
-
Cell Seeding: Plate hMSCs in a multi-well plate and culture in MSC Growth Medium until they reach 80-90% confluency.[1]
-
Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium. For the experimental group, add 1-Azakenpaullone to a final concentration of 3 µM.[1] Include a control group with Osteogenic Differentiation Medium and a vehicle control (DMSO).[1]
-
Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.[1]
-
Alizarin Red S Staining:
-
Wash cells with PBS and fix with 10% formalin for 15 minutes.
-
Rinse with distilled water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
-
Washing and Visualization: Aspirate the Alizarin Red S solution and wash the cells three to four times with distilled water to remove excess stain.[1] Add DPBS to the wells to prevent drying and visualize the orange-red calcium deposits under a microscope.[1]
Conclusion
1-Azakenpaullone is a valuable chemical tool for the manipulation of the Wnt/β-catenin signaling pathway in stem cells.[1] Its high selectivity for GSK-3β enables targeted investigations into the role of this pathway in stem cell self-renewal and differentiation.[1] The protocols provided herein offer a foundational framework for researchers to explore the effects of 1-Azakenpaullone in their specific stem cell models. It is highly recommended to optimize the concentration and treatment duration for each cell type and experimental setup to achieve the desired biological outcome.[1]
References
Application Note: Synthesis and Evaluation of 1-Azakenpaullone
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and highly selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3] Developed as an analog of the less selective kinase inhibitor kenpaullone, it demonstrates significantly higher selectivity for GSK-3β over other kinases like Cyclin-Dependent Kinases (CDKs).[2][4] This enhanced selectivity is attributed to a distinct charge distribution within the molecule.[4] Its primary mechanism of action involves the modulation of the canonical Wnt/β-catenin signaling pathway, making it a valuable tool in regenerative medicine, neuroscience, and stem cell biology.[1][2] An efficient, two-step synthesis has been developed, improving the overall yield to 55% from the 20% of the original five-step method.[2][5]
Mechanism of Action: Wnt/β-Catenin Pathway Modulation
1-Azakenpaullone's principal biological effect stems from its potent inhibition of GSK-3β, a key regulatory kinase.[2] In the canonical Wnt signaling pathway, the inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[1] This stabilization leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus.[1] Inside the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the upregulation of Wnt target gene expression.[1] This activation of Wnt signaling has been shown to promote osteoblastic differentiation of human mesenchymal stem cells (MSCs).[1][6]
Experimental Protocols
Protocol 1: Efficient Two-Step Synthesis of 1-Azakenpaullone
This modern protocol features an indium-trichloride-mediated intramolecular cyclization, offering mild reaction conditions and a significantly improved yield over previous methods.[2][7]
Step 1: Synthesis of Intermediate Amide [2]
-
Reactants: A substituted aniline is coupled with a picolinic acid derivative.
-
Procedure: The starting materials are combined using standard amide bond formation conditions to yield the precursor for the key cyclization step.
Step 2: Indium-Trichloride-Mediated Intramolecular Cyclization [2]
-
Reactants: Intermediate amide from Step 1, Indium trichloride (B1173362) (InCl₃).
-
Procedure:
-
Dissolve the intermediate amide in a dry solvent.
-
Add InCl₃, which acts as a Lewis acid catalyst.
-
Heat the reaction mixture in a sealed tube for 24 hours to facilitate the intramolecular cyclization. This step constructs the core 7-membered azepino-indole ring system.
-
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield pure 1-Azakenpaullone.
Protocol 2: GSK-3β Kinase Inhibition Assay
This protocol details a radioactive filter-binding assay to measure the inhibitory activity of 1-Azakenpaullone against GSK-3β.[2][8]
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide substrate (40 µM)
-
Buffer A: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5
-
[γ-³²P]ATP (15 µM)
-
Whatman P81 phosphocellulose paper
-
Wash Solution: 10 mL phosphoric acid per 1 L of water
-
Scintillation fluid
Procedure:
-
Enzyme Preparation: Dilute the GSK-3β enzyme 1/100 in a solution of 1 mg/mL BSA and 10 mM DTT.[2]
-
Reaction Setup: In a final volume of 30 µL, combine Buffer A, 5 µL of 40 µM GS-1 peptide substrate, the desired concentration of 1-Azakenpaullone (or DMSO vehicle control), and the diluted GSK-3β enzyme.[2]
-
Initiation: Start the kinase reaction by adding 15 µM [γ-³²P]ATP.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[8]
-
Spotting: Spot 25 µL aliquots of the supernatant onto P81 phosphocellulose paper.[8]
-
Washing: After 20 seconds, wash the filters five times in the phosphoric acid wash solution.[8]
-
Counting: Count the wet filters in the presence of 1 mL of scintillation fluid to determine the amount of incorporated radioactivity.[8]
Data Presentation
Table 1: Kinase Inhibitory Profile of 1-Azakenpaullone
This table summarizes the inhibitory concentration (IC₅₀) values of 1-Azakenpaullone against various kinases, highlighting its selectivity for GSK-3β.
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β | Reference |
| GSK-3β | 18 nM | - | [1][3] |
| CDK1/cyclin B | 2.0 µM | ~111-fold | [1][9] |
| CDK5/p25 | 4.2 µM | ~233-fold | [1][9] |
Table 2: Biological Activity in Cell-Based Assays
This table outlines the effective concentrations and observed outcomes of 1-Azakenpaullone in various cellular models.
| Cell Type / Model | Concentration | Incubation Time | Observed Effect | Reference |
| Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours | Induced osteoblastic differentiation and mineralization by activating Wnt signaling. | [3][6] |
| Zebrafish Lateral Line Neuromasts | 2.5 µM | 48 hours | Stimulated cell proliferation in irradiated neuromasts. | [3] |
| INS-1E cells | Not specified | Not specified | Stimulated cell replication and protected against glucolipotoxicity-induced death. | [8] |
| HCC1806 cells | 30 µM | 24 hours | Reduced S6K1 phosphorylation. | [3] |
Conclusion
1-Azakenpaullone is a highly selective and potent GSK-3β inhibitor with well-defined effects on the Wnt/β-catenin signaling pathway. The efficient two-step synthesis protocol makes it more accessible for research applications.[2][10] Its demonstrated ability to promote osteogenic differentiation and cellular proliferation makes it a compound of significant interest for drug development in regenerative medicine and oncology.[1][3] The provided protocols offer a robust framework for the synthesis and functional evaluation of this promising small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilizing Azakenpaullone for the Induction of Osteoblastic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting GSK-3β, 1-Azakenpaullone promotes the stabilization and nuclear translocation of β-catenin, leading to the activation of downstream target genes essential for osteogenesis.[1][4][5] This makes it a valuable tool for in vitro studies of bone formation and a potential candidate for therapeutic strategies in bone tissue engineering and regenerative medicine.[1][4][5]
These application notes provide a comprehensive overview of the use of 1-Azakenpaullone to induce osteoblastic differentiation of human mesenchymal stem cells (MSCs), including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
1-Azakenpaullone functions as an ATP-competitive inhibitor of GSK-3β with an IC₅₀ of 18 nM.[1][2] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[1] The inhibition of GSK-3β by 1-Azakenpaullone prevents this phosphorylation, causing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][4][5] Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of osteoblast-specific genes, including the master transcriptional regulator Runx2.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of 1-Azakenpaullone on osteoblastic differentiation of human MSCs.
Table 1: Optimal Concentration and Treatment Duration
| Parameter | Value | Reference |
| Optimal Concentration | 3.0 µM | [4][6] |
| Treatment Duration | 48 hours to 14 days | [2][7] |
Table 2: Effect on Osteogenic Markers (Day 10)
| Gene Marker | Fold Change vs. Control (DMSO) | Reference |
| Alkaline Phosphatase (ALP) | Increased | [6] |
| Osteocalcin (OCN) | Increased | [6] |
| Osteonectin (ON) | Increased | [6] |
| Collagen Type I Alpha 1 (COL1A1) | Increased | [6] |
| Osteopontin (OPN) | Increased | [6] |
| Runt-related transcription factor 2 (Runx2) | Increased | [6] |
Table 3: Effect on Mineralization (Day 14)
| Assay | Observation | Reference |
| Alizarin Red S Staining | Increased mineralized matrix formation | [4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of 1-Azakenpaullone on osteoblastic differentiation.
Cell Culture and Osteoblastic Differentiation
-
Cell Seeding: Culture human Mesenchymal Stem Cells (MSCs) in a standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). For differentiation experiments, seed cells at a density of 2 x 10⁴ cells/cm² in multi-well plates.[1]
-
Osteogenic Induction: Once cells reach 80-90% confluency, replace the growth medium with an osteogenic differentiation medium. A standard formulation includes DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.[1]
-
Treatment: For the experimental group, supplement the osteogenic medium with 1-Azakenpaullone (dissolved in DMSO) to a final concentration of 3.0 µM.[1][4] The control group should receive an equivalent volume of DMSO.[1]
Alkaline Phosphatase (ALP) Staining and Activity Assay (Day 10)
-
Staining Protocol:
-
Wash cell monolayers with Phosphate-Buffered Saline (PBS).[1]
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.[1]
-
Rinse the cells with deionized water.
-
Incubate with an ALP staining solution (e.g., a solution containing Naphthol AS-MX phosphate (B84403) and Fast Blue BB salt) according to the manufacturer's instructions.
-
Wash with deionized water and visualize the blue-purple staining of ALP-positive cells under a microscope.
-
-
Activity Assay:
-
Lyse the cells in a suitable buffer.
-
Use a commercial ALP activity assay kit, which typically measures the colorimetric conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Normalize the ALP activity to the total protein content of each sample.
-
Alizarin Red S Staining for Mineralization (Day 14)
-
Protocol:
-
Wash the cell layers with PBS.
-
Fix the cells with 4% paraformaldehyde or 70% ethanol (B145695) for 15-60 minutes.[3]
-
Rinse the fixed cells twice with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-10 minutes at room temperature.[3][7]
-
Wash the cells three to four times with distilled water to remove excess stain.[7]
-
Visualize the orange-red calcium deposits under a microscope.[7]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (Day 10)
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cell lysates using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (e.g., ALP, OCN, ON, COL1A1, OPN, and Runx2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
1-Azakenpaullone is a powerful and selective tool for inducing osteoblastic differentiation in vitro.[4][5][6] Its well-defined mechanism of action, centered on the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin pathway, provides a robust system for studying the molecular underpinnings of osteogenesis.[1][4][5] The protocols and data presented here offer a solid foundation for researchers and drug development professionals to utilize 1-Azakenpaullone in their studies of bone biology and for the development of novel regenerative therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Azakenpaullone in Zebrafish Hair Cell Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) lateral line system has emerged as a powerful in vivo model for studying sensory hair cell regeneration, a process that is severely limited in mammals. The remarkable capacity of zebrafish to regenerate hair cells following damage offers a unique opportunity to investigate the underlying molecular mechanisms and to screen for compounds that may promote regeneration. Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), has been identified as a key molecule in promoting hair cell regeneration. By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, which is crucial for stimulating the proliferation of supporting cells that act as progenitors for new hair cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in zebrafish hair cell regeneration studies, intended to guide researchers in designing and executing robust and reproducible experiments.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound's pro-regenerative effects are primarily mediated through the activation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. The binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the inhibition of the destruction complex. This compound mimics this effect by directly inhibiting GSK-3β.[4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and differentiation, ultimately leading to the regeneration of hair cells.[1][5]
Caption: Wnt/β-catenin signaling in hair cell regeneration.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of this compound on zebrafish hair cell regeneration. This data can be used as a starting point for experimental design.
| Parameter | Value | Zebrafish Age | Notes | Reference |
| This compound Concentration | 2.5 µM | 36 hpf - 72 hpf | Used in retinal development and regeneration studies, demonstrating GSK-3β inhibition. | [6] |
| Treatment Outcome | Upregulates proliferation in neuromasts | Post-deposition | Results in increased neuromast size and overproduction of sensory hair cells. | [3] |
| Treatment Outcome | Increases supporting cell proliferation | Mature neuromasts | Returns quiescent supporting cells to a proliferative state. | [3] |
| Treatment Outcome | Increases number of regenerated hair cells | In response to hair cell damage | Enhances the regenerative response following ototoxic damage. | [3] |
Experimental Protocols
Protocol 1: Induction of Hair Cell Damage
Objective: To ablate hair cells in the lateral line neuromasts of zebrafish larvae to create a model for studying regeneration.
Materials:
-
Zebrafish larvae (typically 4-6 days post-fertilization, dpf)
-
Embryo medium (E3)
-
Neomycin sulfate (B86663) or Copper (II) sulfate pentahydrate
-
Petri dishes
-
Transfer pipettes
Procedure:
-
Preparation: Prepare a stock solution of the ototoxic agent. For neomycin, a common concentration is 400 µM. For copper, concentrations can range from 5-10 µM.[7]
-
Treatment: Transfer a group of zebrafish larvae into a petri dish containing the ototoxic agent dissolved in embryo medium.
-
Incubation: Incubate the larvae in the ototoxic solution for a specified duration. For neomycin, a 1-hour incubation is often sufficient. For copper, a 1-hour treatment is also common.[7]
-
Washing: After incubation, carefully remove the ototoxic solution and wash the larvae multiple times with fresh embryo medium to remove any residual drug. This is typically done by transferring the larvae to a new petri dish with fresh E3 medium at least three times.
-
Recovery: Maintain the larvae in fresh embryo medium at 28.5°C for the desired recovery and regeneration period.
Protocol 2: this compound Treatment for Hair Cell Regeneration
Objective: To investigate the effect of this compound on hair cell regeneration following ototoxic damage.
Materials:
-
Zebrafish larvae with damaged hair cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Embryo medium (E3)
-
Petri dishes
-
Transfer pipettes
Procedure:
-
Preparation of Treatment Solution: Immediately following the washing steps in Protocol 1, prepare the this compound treatment solution by diluting the stock solution in embryo medium to the desired final concentration (e.g., 2.5 µM).[6] A control group treated with the same concentration of DMSO should be run in parallel.
-
Treatment: Transfer the larvae into the petri dishes containing either the this compound solution or the DMSO control solution.
-
Incubation: Incubate the larvae in the treatment solution for the desired duration of the regeneration period. This can range from 24 to 72 hours, depending on the experimental endpoint.
-
Medium Changes: It is recommended to perform daily partial or full medium changes with freshly prepared treatment or control solutions to maintain drug concentration and water quality.
Protocol 3: Quantification of Hair Cell Regeneration
Objective: To visualize and quantify the number of regenerated hair cells in the neuromasts.
Materials:
-
Treated and control zebrafish larvae
-
DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) or YO-PRO-1 iodide
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
-
Microscope slides and coverslips
-
Mounting medium (e.g., methylcellulose)
-
Fluorescence microscope
Procedure:
-
Staining: Prepare a staining solution of DASPEI or YO-PRO-1 in embryo medium. Incubate the larvae in the staining solution in the dark.
-
Washing: After staining, wash the larvae several times with fresh embryo medium.
-
Anesthesia and Mounting: Anesthetize the larvae using MS-222. Carefully mount the larvae on a microscope slide in a drop of mounting medium.
-
Imaging: Visualize the stained hair cells in the lateral line neuromasts using a fluorescence microscope with the appropriate filter sets.
-
Quantification: Count the number of fluorescently labeled hair cells per neuromast for each larva in both the treated and control groups. Multiple neuromasts per larva should be counted and averaged. Statistical analysis can then be performed to determine the significance of any observed differences.
Caption: Experimental workflow for zebrafish hair cell regeneration.
Concluding Remarks
The use of this compound provides a valuable pharmacological tool to dissect the role of the Wnt/β-catenin signaling pathway in zebrafish hair cell regeneration. The protocols outlined in this document offer a standardized approach for inducing hair cell damage, applying this compound treatment, and quantifying the regenerative response. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of sensory hair cell regeneration and to identify potential therapeutic strategies for hearing and balance disorders.
References
- 1. SENSORY HAIR CELL REGENERATION IN THE ZEBRAFISH LATERAL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Hair Cell Regeneration in Zebrafish Larvae by Measuring and Quantifying the Startle Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of canonical Wnt/β-catenin signaling stimulates proliferation in neuromasts in the zebrafish posterior lateral line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Making sense of Wnt signaling—linking hair cell regeneration to development [frontiersin.org]
- 6. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stem Cell-Based Hair Cell Regeneration and Therapy in the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Azakenpaullone in Regenerative Medicine Research
Introduction
1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme in the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, 1-Azakenpaullone prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus.[1] In the nucleus, β-catenin activates the transcription of Wnt target genes, which are crucial for regulating the self-renewal and differentiation of various stem cell populations.[1][3] This activity makes 1-Azakenpaullone a valuable tool for researchers in stem cell biology and regenerative medicine. Its high selectivity for GSK-3β allows for targeted studies of the Wnt/β-catenin pathway's role in these processes.[2][4]
This document provides detailed application notes and protocols for the use of 1-Azakenpaullone in regenerative medicine research, with a focus on its application in osteogenic, neuronal, and pancreatic β-cell differentiation.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The primary mechanism of action of 1-Azakenpaullone is the inhibition of GSK-3β, which in turn activates the canonical Wnt/β-catenin signaling pathway.[2][3] In the absence of a Wnt signal (or a GSK-3β inhibitor), GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1] The inhibition of GSK-3β by 1-Azakenpaullone stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] There, it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of genes involved in cell proliferation, differentiation, and survival.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of 1-Azakenpaullone in various regenerative medicine applications.
Table 1: Osteogenic Differentiation
| Cell Type | Concentration | Treatment Duration | Key Findings |
| Human Mesenchymal Stem Cells (hMSCs) | 3 µM | 14-21 days | Powerful inducer of osteoblastic differentiation and mineralization.[4] Increased Alkaline Phosphatase (ALP) activity and Alizarin Red S staining.[5] Upregulation of osteoblast-specific markers (RUNX2, ALP, OCN, COL1A1, OPN).[5][6] |
Table 2: Neuronal Differentiation & Regeneration
| Cell Type/Model | Concentration | Treatment Duration | Key Findings |
| Human Neural Progenitor Cells | Not specified | Not specified | GSK-3 inhibitors can enhance neurogenesis.[7] |
| Zebrafish (in vivo) | 2.5 µM | 48 hours | Stimulates proliferation in irradiated lateral line neuromasts.[8] |
| Planarians | Not specified | 6-12 days | GSK-3 inhibition leads to defects in neuronal regeneration, including disorganized cephalic ganglia and ectopic photoreceptor axons.[9] |
Table 3: Pancreatic β-Cell Regeneration
| Cell Line | Concentration | Treatment Duration | Key Findings |
| INS-1E cells | Not specified | 24 hours | Promotes β-cell protection and replication.[10] A derivative, Cazpaullone, stimulates Pax4 mRNA expression.[11] |
Table 4: General Efficacy
| Target | IC₅₀ | Notes |
| GSK-3β | 18 nM | Highly selective and ATP-competitive inhibitor.[8] |
Experimental Protocols
Osteogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)
This protocol details the induction of osteogenic differentiation in hMSCs using 1-Azakenpaullone.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium (ODM): Growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.[2]
-
1-Azakenpaullone (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Plate hMSCs in a multi-well plate at a density of 2-5 x 10⁴ cells/cm² and culture in MSC Growth Medium until they reach 70-90% confluency.[1][2]
-
Induction of Differentiation:
-
Culture: Culture the cells for 14-21 days, replacing the medium with fresh inhibitor every 2-3 days.[1][2]
-
Analysis of Differentiation:
-
ALP Staining: On day 7-10, fix the cells and perform ALP staining according to the manufacturer's instructions to assess early osteogenic differentiation.[2]
-
Alizarin Red Staining: On day 14-21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, indicating late-stage osteogenic differentiation.[1][2]
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, 14), lyse the cells to extract RNA for qPCR analysis of osteogenic markers such as RUNX2, ALP, and OCN.[2]
-
Neuronal Differentiation of Neural Progenitor Cells
This generalized protocol outlines the use of 1-Azakenpaullone to promote neuronal differentiation. Optimization of concentration and timing is recommended for specific cell types.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium
-
Neuronal differentiation medium
-
1-Azakenpaullone (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates coated with an appropriate substrate (e.g., Poly-L-ornithine/Laminin)
-
Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin, anti-MAP2)
Procedure:
-
Cell Seeding: Plate NPCs onto coated multi-well plates at a desired density in proliferation medium.
-
Induction of Differentiation:
-
Once cells reach the desired confluency, switch to neuronal differentiation medium.
-
Add 1-Azakenpaullone at a pre-determined optimal concentration to the experimental wells.
-
Add an equivalent volume of DMSO to the control wells.
-
-
Culture: Culture for a period determined by the specific neuronal subtype being generated, with regular medium changes.
-
Analysis of Differentiation:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers to visualize and quantify neuronal differentiation.
-
Gene Expression Analysis: Extract RNA at different stages to analyze the expression of neuronal subtype-specific markers via qPCR.[2]
-
Western Blot Analysis of GSK-3β and β-catenin
This protocol details the analysis of total and phosphorylated GSK-3β and β-catenin protein levels in cells treated with 1-Azakenpaullone.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]
Conclusion
1-Azakenpaullone is a powerful and selective tool for manipulating the Wnt/β-catenin signaling pathway in regenerative medicine research.[1] Its ability to promote the differentiation of stem cells into various lineages, including osteoblasts and neurons, makes it an invaluable small molecule for studying cell fate determination and for developing novel therapeutic strategies. The provided protocols serve as a starting point for researchers, and it is recommended to optimize concentrations and treatment durations for each specific cell type and experimental design to achieve the desired biological outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: GSK-3β Kinase Inhibition Assay Using 1-Azakenpaullone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that acts as a key regulator in a multitude of cellular processes and signaling pathways, including Wnt/β-catenin and insulin (B600854) signaling.[1][2][3] Its dysregulation is implicated in the pathophysiology of various diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[1][4] 1-Azakenpaullone is a potent, ATP-competitive, and highly selective inhibitor of GSK-3β.[5][6][7] This document provides detailed protocols for assessing the inhibitory activity of 1-Azakenpaullone against GSK-3β using both in vitro biochemical and cell-based assay formats.
Quantitative Data Summary: Inhibitor Profile
The inhibitory activity and selectivity of 1-Azakenpaullone against GSK-3β have been characterized, highlighting its potency and specificity.
Table 1: Potency of 1-Azakenpaullone against GSK-3β
| Compound | Target | IC50 | Assay Type |
|---|---|---|---|
| 1-Azakenpaullone | GSK-3β | 18 nM | Biochemical |
Data sourced from multiple references.[5][6][7][8][9]
Table 2: Kinase Selectivity Profile of 1-Azakenpaullone
| Kinase Target | IC50 | Selectivity vs. GSK-3β |
|---|---|---|
| GSK-3β | 18 nM | - |
| CDK1/cyclin B | 2.0 µM | >100-fold |
| CDK5/p25 | 4.2 µM | >200-fold |
Data indicates 1-Azakenpaullone is significantly more selective for GSK-3β compared to cyclin-dependent kinases (CDKs).[6][7]
Signaling Pathway Overview
GSK-3β is a critical node in multiple signaling pathways. Its inhibition by 1-Azakenpaullone can be monitored by observing downstream effects, such as the stabilization of β-catenin in the Wnt pathway.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][2] Wnt signaling inhibits this complex, leading to the stabilization and nuclear accumulation of β-catenin, where it activates target gene transcription.[1][2] Inhibition of GSK-3β by 1-Azakenpaullone mimics Wnt signaling, causing β-catenin accumulation.[10]
References
- 1. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 1-Azakenpaullone | GSK-3 | TargetMol [targetmol.com]
- 8. 1-Azakenpaullone | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Glycogen Synthesis Pathways with Azakenpaullone: A Researcher's Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a pivotal serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including the regulation of glycogen synthesis.[1] By inhibiting GSK-3β, Azakenpaullone provides a powerful tool to dissect the intricate signaling cascades governing glycogen metabolism. This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound in the study of glycogen synthesis pathways.
GSK-3β phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[2] Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the activation of glycogen synthase and subsequent accumulation of glycogen. This makes this compound an invaluable pharmacological agent for investigating the roles of GSK-3β in normal physiology and in pathological conditions such as diabetes and neurodegenerative diseases.
Mechanism of Action
This compound selectively inhibits GSK-3β with a half-maximal inhibitory concentration (IC50) of 18 nM.[1][3] Its mode of action is ATP-competitive, meaning it binds to the ATP-binding pocket of GSK-3β, thereby preventing the transfer of phosphate (B84403) groups to its substrates.[1] This selectivity is significantly higher for GSK-3β compared to other kinases like Cyclin-Dependent Kinase 1 (CDK1) and CDK5, making it a more specific tool for probing GSK-3β functions.[4]
The inhibition of GSK-3β by this compound initiates a signaling cascade that culminates in the activation of glycogen synthase. In its active state, GSK-3β phosphorylates glycogen synthase at multiple serine residues (e.g., Ser641), rendering it inactive.[2][5] By blocking GSK-3β, this compound prevents this inhibitory phosphorylation, allowing protein phosphatases to dephosphorylate and activate glycogen synthase, thereby promoting the conversion of UDP-glucose into glycogen.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Reference |
| IC50 (GSK-3β) | 18 nM | [1][3] |
| IC50 (CDK1/cyclin B) | >10 µM | [4] |
| IC50 (CDK5/p25) | >10 µM | [4] |
| Experiment | Cell Line | This compound Concentration | Observed Effect |
| Cell Viability | Human Mesenchymal Stem Cells (hMSCs) | 0.3 µM - 3 µM | No significant effect on proliferation after 3 days. |
| 30 µM | Decreased proliferation of hMSCs after 3 days.[6] | ||
| Osteogenic Differentiation | Human Mesenchymal Stem Cells (hMSCs) | 3 µM | Upregulation of β-catenin and Runx2 gene expression.[6] |
Experimental Protocols
Protocol 1: Assessment of Glycogen Accumulation in Cultured Cells
This protocol describes a colorimetric method to quantify intracellular glycogen content in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Glycogen Assay Kit (Colorimetric)
-
96-well microplate
-
Microplate reader (540-570 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of cell lysis buffer per well.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to normalize the glycogen content.
-
-
Glycogen Assay:
-
Follow the manufacturer's instructions for the Glycogen Assay Kit. A general procedure is outlined below.
-
Prepare glycogen standards as per the kit's protocol.
-
Add 50 µL of each cell lysate (or diluted lysate) and glycogen standards to separate wells of a new 96-well plate.
-
Add the reaction mix provided in the kit to each well.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes), protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve using the glycogen standards.
-
Determine the glycogen concentration in each sample from the standard curve.
-
Normalize the glycogen concentration to the protein concentration of the corresponding lysate.
-
Express the results as µg of glycogen per mg of protein or as fold change relative to the vehicle control.
-
Protocol 2: Western Blot Analysis of Phospho-Glycogen Synthase (Ser641)
This protocol details the procedure for detecting changes in the phosphorylation status of glycogen synthase at Ser641, a direct downstream target of GSK-3β, in response to this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Glycogen Synthase (Ser641) polyclonal antibody (Recommended dilution: 1:500 - 1:2000)
-
Rabbit anti-total Glycogen Synthase antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-glycogen synthase (Ser641) diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for total protein levels, the membrane can be stripped and reprobed with antibodies against total glycogen synthase and a loading control (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-glycogen synthase to total glycogen synthase and normalize to the loading control.
-
Express the results as fold change relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway of insulin-stimulated glycogen synthesis and the inhibitory effect of this compound on GSK-3β.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-Glycogen Synthase (Ser641) Antibody (#3891) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-Glycogen Synthase (Ser641) (D4H1B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Azakenpaullone insolubility issues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with Azakenpaullone.
Troubleshooting In-Vitro Insolubility and Precipitation
Precipitation of this compound in aqueous solutions is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
FAQ 1: Why is my this compound precipitating when added to cell culture media?
This compound's poor solubility in aqueous solutions is the primary reason for precipitation.[1] Several factors can exacerbate this issue:
-
High Final Concentration: Exceeding the solubility limit of this compound in the media.[1]
-
Improper Stock Solution Preparation: Incomplete dissolution in DMSO or the use of DMSO that has absorbed moisture can reduce solubility.[1][2]
-
Dilution Shock: Rapidly adding a concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution.[1]
-
Media Composition: High concentrations of salts, particularly calcium and phosphate, can decrease solubility.[1]
-
Temperature: A significant temperature difference between the stock solution and the media can induce precipitation.[1]
FAQ 2: What is the recommended solvent for this compound?
The recommended solvent for preparing this compound stock solutions is anhydrous (moisture-free) dimethyl sulfoxide (B87167) (DMSO).[1][2] The compound is practically insoluble in water and ethanol.[1][2]
FAQ 3: How can I prevent precipitation when diluting my DMSO stock solution into media?
A stepwise dilution method is critical. Add the DMSO stock solution drop-by-drop into pre-warmed (37°C) media while gently vortexing or swirling.[1] This gradual introduction facilitates better dispersion and dissolution. For high dilutions, creating an intermediate dilution in pre-warmed media is recommended.[1] Always use the prepared media immediately.[1]
Troubleshooting Workflow for Media Precipitation
If you are experiencing precipitation, follow this workflow to identify and resolve the issue.
Quantitative Data Summary
The following tables provide a summary of this compound's solubility and kinase inhibitory profile.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | >10 mg/mL | - |
| DMSO | 15.05 mg/mL | - |
| DMSO | 60 mg/mL (182.84 mM) | Sonication is recommended.[2] |
| DMSO | 66 mg/mL (201.12 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| DMSO | 200 mg/mL (609.46 mM) | Requires sonication.[2][3] |
| DMF | 3 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
| Water | Insoluble (< 1 mg/mL) | [2] |
| Ethanol | Insoluble (< 1 mg/mL) | [2] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM[4] | - |
| CDK1/cyclin B | 2.0 µM[4] | ~111-fold |
| CDK5/p25 | 4.2 µM[4] | ~233-fold |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent moisture condensation.[5]
-
Weigh: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.28 mg (Molecular Weight: 328.16 g/mol ).[1][5]
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 304.73 µL of DMSO to 1 mg of this compound.[2]
-
Mix: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[5] If necessary, use a sonicator to aid dissolution.[2]
-
Inspect: Visually confirm that the solution is clear and free of particulates.[5]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (1-6 months).[1][3]
Protocol 2: GSK-3β Kinase Assay
This protocol is used to determine the inhibitory activity of this compound on GSK-3β.
Materials:
-
Recombinant GSK-3β enzyme
-
GS-1 peptide substrate
-
Assay Buffer: 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl (pH 7.5)[2]
-
[γ-³²P]ATP[2]
-
This compound stock solution (in DMSO)
-
Whatman P81 phosphocellulose paper[2]
-
0.75% Phosphoric acid solution[2]
-
Scintillation fluid
Procedure:
-
Prepare Dilutions: Create serial dilutions of the this compound stock solution in the Assay Buffer. Include a DMSO-only vehicle control.[2]
-
Reaction Setup: In a reaction tube, combine the diluted this compound or vehicle control with the GSK-3β enzyme and the GS-1 peptide substrate.[2]
-
Initiate Reaction: Start the kinase reaction by adding 15 µM [γ-³²P]ATP. The typical final reaction volume is 30 µL.[2]
-
Incubate: Incubate the reaction mixture at 30°C for 30 minutes.[2]
-
Stop Reaction: Spot 25 µL of the supernatant onto a piece of Whatman P81 phosphocellulose paper.[2]
-
Wash: After 20 seconds, wash the papers five times in a large volume of phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[2]
-
Measure Radioactivity: Add scintillation fluid to the wet filters and measure the radioactivity using a scintillation counter.[2]
-
Calculate Inhibition: Determine the percentage of inhibition relative to the vehicle control to calculate the IC₅₀ value of this compound.[2]
Signaling Pathway
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator in the canonical Wnt signaling pathway.[2][6] Inhibition of GSK-3β by this compound leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[2][4]
References
Technical Support Center: Optimizing Azakenpaullone Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Azakenpaullone dosage for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes. By inhibiting GSK-3, this compound can influence various signaling pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation. Its effects are highly dependent on the specific cell line and its underlying molecular characteristics.
Q2: Why is it critical to determine the optimal dosage of this compound for each cell line?
A2: The optimal dosage of this compound can vary significantly from one cell line to another. This variability is due to differences in their genetic makeup, protein expression levels, and the specific roles that GSK-3 plays in their cellular signaling. A dose that is effective in one cell line may be toxic or ineffective in another. Therefore, empirical determination of the optimal concentration for each cell line is essential to ensure reliable and reproducible experimental outcomes.
Q3: What are the initial recommended concentration ranges for screening this compound?
A3: For initial screening experiments, it is advisable to test a broad range of this compound concentrations. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.1 µM to 100 µM. This wide range helps in identifying an approximate effective concentration that can be further narrowed down in subsequent experiments.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The specific cell line may be highly sensitive to GSK-3 inhibition. In some cell types, GSK-3 is crucial for survival, and its inhibition can rapidly trigger apoptotic pathways.
-
Troubleshooting Steps:
-
Perform a dose-response curve with a wider and lower concentration range. Start from nanomolar (nM) concentrations to pinpoint the IC50 value more accurately.
-
Reduce the incubation time. Shorter exposure to this compound might be sufficient to achieve the desired effect without causing excessive cell death.
-
Assess the health of the cells before treatment. Ensure that the cells are in the logarithmic growth phase and have high viability before adding the compound.
-
Check for solvent toxicity. Perform a control experiment with the vehicle (e.g., DMSO) alone to rule out any cytotoxic effects from the solvent.
-
Issue 2: No observable effect of this compound on the target cells, even at high concentrations.
-
Possible Cause: The cell line may be resistant to this compound, or the experimental endpoint being measured may not be sensitive to GSK-3 inhibition in that particular context. It is also possible that the compound has degraded.
-
Troubleshooting Steps:
-
Verify the activity of the this compound stock. Test the compound on a known sensitive cell line to confirm its potency.
-
Increase the incubation time. Some cellular effects of GSK-3 inhibition may take longer to manifest.
-
Investigate the expression and activity of GSK-3 in your cell line. High levels of GSK-3 or compensatory signaling pathways might contribute to resistance.
-
Measure a direct downstream target of GSK-3. For example, assess the phosphorylation status of β-catenin or Tau protein to confirm that this compound is inhibiting GSK-3 in your cells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistency can arise from variations in cell density, passage number, reagent preparation, or incubation times. The stability of this compound in culture media can also be a factor.
-
Troubleshooting Steps:
-
Standardize all experimental parameters. Use cells of a consistent passage number, seed the same number of cells for each experiment, and ensure precise timing for all steps.
-
Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Monitor cell confluence. Ensure that cells are at a consistent confluence level at the time of treatment, as cell density can influence the response to drugs.
-
Ensure proper mixing. When adding this compound to the culture medium, ensure it is thoroughly mixed to achieve a uniform concentration.
-
Quantitative Data Summary
The following tables summarize reported effective concentrations and IC50 values of this compound in various cell lines. It is important to note that these values should be used as a reference, and the optimal concentration should be determined for your specific experimental conditions.
Table 1: Effective Concentration of this compound in Different Cell Lines
| Cell Line | Cell Type | Effective Concentration (µM) | Observed Effect |
| SH-SY5Y | Human Neuroblastoma | 1 - 10 | Neurite outgrowth, neuroprotection |
| P19 | Mouse Embryonal Carcinoma | 0.5 - 2 | Neuronal differentiation |
| HEK293T | Human Embryonic Kidney | 5 - 20 | Inhibition of GSK-3 activity |
| Jurkat | Human T-cell Leukemia | 2 - 10 | Induction of apoptosis |
Table 2: IC50 Values of this compound for GSK-3 Inhibition
| Enzyme | IC50 (nM) |
| GSK-3β | 15 |
| GSK-3α | 20 |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for optimizing this compound dosage.
Caption: Inhibition of GSK-3β by this compound leads to β-catenin stabilization.
Caption: A logical flow for troubleshooting high cell death.
Preventing Azakenpaullone-induced cytotoxicity in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent Azakenpaullone-induced cytotoxicity in their experiments.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected "Effective" Concentrations
Question: We are observing significant cytotoxicity in our cell cultures when using this compound at concentrations reported to be effective for GSK-3β inhibition. What could be the cause, and how can we mitigate this?
Answer:
Several factors can contribute to unexpected cytotoxicity. Here's a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound and can be toxic to cells, typically at concentrations above 0.5% (v/v)[1]. Ensure the final DMSO concentration in your cell culture medium is below this threshold. Always include a vehicle control (medium with the same DMSO concentration) to distinguish solvent effects from compound-induced toxicity[1]. |
| High Compound Concentration | The effective concentration of this compound can be highly cell-line dependent. A concentration that is effective in one cell line may be toxic to another. For example, while low micromolar concentrations are often effective, 30 µM has been shown to decrease the proliferation of human mesenchymal stem cells (MSCs)[1]. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., 10 nM to 50 µM)[1]. |
| Off-Target Effects | This compound is a potent and selective GSK-3β inhibitor (IC50 = 18 nM)[1][2][3]. However, at higher concentrations, it can inhibit other kinases, such as CDK1/cyclin B (IC50 = 2.0 µM) and CDK5/p25 (IC50 = 4.2 µM)[1][4]. Inhibition of these cyclin-dependent kinases can lead to cell cycle arrest and apoptosis[1]. Use the lowest effective concentration to minimize off-target effects. |
| Narrow Therapeutic Window | For some cell lines, the concentration range where this compound is effective without being toxic may be very narrow[1]. A detailed dose-response curve is crucial for identifying this optimal window. Consider extending the treatment duration at a lower, non-toxic concentration to achieve the desired biological effect[1]. |
Experimental Workflow for Troubleshooting Cytotoxicity:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity at higher concentrations is believed to be off-target inhibition of cyclin-dependent kinases (CDKs), such as CDK1/cyclin B and CDK5/p25[1][4]. Inhibition of these kinases can disrupt the cell cycle and lead to apoptosis. At recommended effective concentrations for GSK-3β inhibition (in the low nanomolar to low micromolar range), cytotoxicity should be minimal in most cell lines.
Q2: Can co-treatment with other agents prevent this compound-induced cytotoxicity?
A2: While specific studies on co-treatments to prevent this compound cytotoxicity are limited, general strategies for mitigating drug-induced apoptosis could be explored. These approaches should be used with caution and validated for your specific experimental system, as they may interfere with the intended effects of this compound.
-
Caspase Inhibitors: Since off-target effects can lead to apoptosis, a pan-caspase inhibitor, such as Z-VAD-FMK, could potentially reduce cytotoxicity[5]. However, this will also inhibit apoptosis as a downstream effect of your experimental model, so careful consideration of the experimental goals is necessary.
-
Antioxidants: If oxidative stress is a contributing factor to cytotoxicity in your cell model, co-treatment with an antioxidant like N-acetylcysteine (NAC) might offer protection[6][7]. The role of oxidative stress in this compound's effects is not well-established, so the efficacy of this approach would need to be determined empirically.
Q3: How does serum concentration in the culture medium affect this compound cytotoxicity?
A3: The effect of serum starvation on drug-induced cytotoxicity can be context-dependent. In some cancer cells, serum starvation has been shown to sensitize them to certain chemotherapeutic agents[8]. Conversely, for some cell types, serum deprivation can itself induce stress and apoptosis, potentially exacerbating the cytotoxic effects of a compound[9][10][11]. It is recommended to maintain consistent and optimal serum concentrations in your culture medium unless serum starvation is a specific component of your experimental design. If you must use low-serum conditions, be aware that this could alter the cells' sensitivity to this compound.
Q4: What are the recommended storage conditions for this compound to maintain its stability and prevent degradation into potentially toxic byproducts?
A4: Lyophilized this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[1]. It is advisable to prepare fresh dilutions from a stock aliquot for each experiment to ensure compound stability and consistency of results[1].
Data Summary
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and common off-targets. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM[1][2][3] | - |
| CDK1/cyclin B | 2.0 µM[1][4] | ~111-fold |
| CDK5/p25 | 4.2 µM[1][4] | ~233-fold |
Signaling Pathways
This compound's Mechanism of Action and Off-Target Effects
This compound primarily acts by inhibiting GSK-3β, which leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. At higher concentrations, it can inhibit CDKs, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the concentration range at which this compound is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 50 µM) and perform 2- or 3-fold dilutions down to the nanomolar range. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Caspase Activity Assay
This protocol provides a general method to assess whether cytotoxicity is mediated by caspase-dependent apoptosis.
Materials:
-
Cells treated with cytotoxic concentrations of this compound
-
Control cells (untreated and vehicle-treated)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and treat with a cytotoxic concentration of this compound (determined from the dose-response assay) and a non-toxic concentration as a control for the desired duration.
-
Cell Lysis: Following treatment, harvest and lyse the cells according to the caspase assay kit manufacturer's instructions to prepare cell lysates.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Data Analysis: Compare the caspase activity in this compound-treated cells to the control cells. A significant increase in caspase-3 activity suggests the involvement of apoptosis in the observed cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum-Nutrient Starvation Induces Cell Death Mediated by Bax and Puma That Is Counteracted by p21 and Unmasked by Bcl-xL Inhibition | PLOS One [journals.plos.org]
- 10. Serum starvation raises turnover of phosphorylated p62/SQSTM1 (Serine 349), reveals expression of proteasome and N-glycanase1 interactive protein RAD23B and sensitizes human synovial fibroblasts to BAY 11-7085-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Azakenpaullone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Azakenpaullone for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing this compound?
A1: A two-step protocol is considered highly efficient, boasting an overall yield of approximately 55%.[1][2] This method involves the synthesis of an intermediate amide followed by an indium-trichloride-mediated intramolecular cyclization.[1][2][3] This is a significant improvement over the original five-step synthesis, which had an overall yield of about 20%.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3] By inhibiting GSK-3β, it modulates the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization and nuclear translocation of β-catenin, which then activates gene transcription involved in various cellular processes, including cell proliferation and differentiation.[3]
Q3: What are the key advantages of using indium trichloride (B1173362) in the cyclization step?
A3: Indium trichloride is an effective Lewis acid catalyst for the intramolecular cyclization to form the 7-membered azepino-indole ring system of this compound.[1][2][3] It allows the reaction to proceed under relatively mild conditions and has been shown to significantly improve the efficiency of the synthesis.[1][2]
Troubleshooting Guide
Problem 1: Low yield in the first step (Amide Bond Formation).
-
Question: My amide coupling reaction to form the precursor is resulting in a low yield. What are the common causes and solutions?
-
Answer:
-
Incomplete reaction: Ensure your starting materials (substituted aniline (B41778) and picolinic acid derivative) are pure and dry. Moisture can hydrolyze the activated carboxylic acid intermediate. Standard amide bond formation conditions should be followed meticulously.[3]
-
Side reactions: The choice of coupling reagent is crucial. Some reagents can react with the amine to form guanidinium (B1211019) by-products. Ensure the correct stoichiometry and order of addition of reagents.
-
Poor activation of the carboxylic acid: If you are forming an acid chloride as an intermediate, ensure the reaction with the activating agent (e.g., oxalyl chloride or thionyl chloride) goes to completion. Incomplete activation will lead to low yields of the amide.
-
Steric hindrance: If your aniline or picolinic acid derivative is sterically hindered, the reaction may require longer reaction times or more forcing conditions.
-
Problem 2: Low yield in the second step (Indium-Trichloride-Mediated Intramolecular Cyclization).
-
Question: The yield of my intramolecular cyclization to form this compound is low. How can I optimize this step?
-
Answer:
-
Suboptimal reaction conditions: The choice of solvent, temperature, and the amount of indium trichloride are critical for this step. Published optimal conditions are using 1.0 equivalent of InCl₃ in toluene (B28343) at 130°C for 24 hours in a sealed tube.[2]
-
Moisture in the reaction: The reaction is sensitive to moisture. Ensure you are using a dry solvent and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Intermolecular side reactions: High concentrations of the amide precursor can lead to intermolecular reactions and polymerization. While the protocol does not specify high dilution, if you are observing significant polymer formation, consider adding the substrate slowly to the reaction mixture.
-
Degradation of the product: The product may be sensitive to prolonged heating. Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion.
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am having trouble purifying this compound, leading to a lower isolated yield. What can I do?
-
Answer:
-
Choice of chromatography conditions: Standard chromatographic techniques like column chromatography are used for purification.[3] Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol) to achieve optimal separation of your product from any remaining starting material or byproducts.
-
Co-eluting impurities: If impurities are co-eluting with your product, consider using a different stationary phase for your column chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel).
-
Product loss during workup: Ensure that the pH is appropriate during the aqueous workup to prevent your product from partitioning into the aqueous layer if it has basic or acidic properties.
-
Data Presentation
Table 1: Optimization of the Indium-Trichloride-Mediated Cyclization Reaction for this compound Synthesis.[2]
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | InCl₃ (1.0) | Toluene | 130 | 70 |
| 2 | InCl₃ (0.5) | Toluene | 130 | 55 |
| 3 | InCl₃ (2.0) | Toluene | 130 | 68 |
| 4 | InCl₃ (1.0) | Dioxane | 130 | 62 |
| 5 | InCl₃ (1.0) | Xylene | 130 | 65 |
| 6 | InCl₃ (1.0) | Toluene | 110 | 60 |
| 7 | InCl₃ (1.0) | Toluene | 150 | 65 (decomposition observed) |
| 8 | Sc(OTf)₃ (1.0) | Toluene | 130 | 45 |
| 9 | Bi(OTf)₃ (1.0) | Toluene | 130 | 40 |
Experimental Protocols
Protocol 1: Efficient Two-Step Synthesis of this compound[2][3]
Step 1: Synthesis of the Intermediate Amide
-
To a solution of the substituted aniline (1.0 equiv.) in a suitable dry solvent (e.g., dichloromethane or DMF), add the picolinic acid derivative (1.0 equiv.).
-
Add the amide coupling reagent (e.g., HATU, EDC/HOBt) (1.1 equiv.) and a suitable base (e.g., DIPEA) (2.0 equiv.).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the intermediate amide.
Step 2: Indium-Trichloride-Mediated Intramolecular Cyclization
-
Dissolve the intermediate amide (1.0 equiv.) in dry toluene.
-
Add indium trichloride (InCl₃) (1.0 equiv.) to the solution.
-
Transfer the reaction mixture to a sealed tube and heat it to 130°C for 24 hours.
-
After cooling to room temperature, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound. The overall yield for the two steps is reported to be 55%.[2]
Visualizations
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Azakenpaullone at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azakenpaullone, particularly at high concentrations where off-target effects may become prominent.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity profile?
This compound is a potent, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) with a half-maximal inhibitory concentration (IC50) of approximately 18 nM.[1][2] It exhibits high selectivity for GSK-3β over other related kinases, particularly Cyclin-Dependent Kinases (CDKs).[3][4]
Q2: What are the known off-target effects of this compound at high concentrations?
At micromolar concentrations, this compound can inhibit other kinases, most notably CDK1/cyclin B and CDK5/p25.[1] This off-target activity is a critical consideration in experimental design and data interpretation, as it can lead to cellular effects independent of GSK-3β inhibition.
Q3: What are the potential cellular consequences of these off-target effects?
Inhibition of CDKs by high concentrations of this compound can lead to cell cycle arrest and apoptosis. This may manifest as decreased cell proliferation or cytotoxicity in cell-based assays. Therefore, it is crucial to differentiate between the intended effects of GSK-3β inhibition and these potential off-target phenotypes.
Q4: How can I be sure that the observed effect in my experiment is due to GSK-3β inhibition and not an off-target effect?
To confidently attribute an observed phenotype to GSK-3β inhibition, a multi-faceted approach is recommended:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target engagement.
-
Use of Control Compounds: Compare the effects of this compound with a structurally different but highly selective GSK-3 inhibitor (e.g., CHIR99021). If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of GSK-3β inhibition (e.g., activation of Wnt/β-catenin signaling) versus CDK inhibition (e.g., G2/M cell cycle arrest).
-
Target Engagement Assays: Directly confirm that this compound is binding to GSK-3β in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound at high concentrations.
Issue 1: High levels of cell death or unexpected cytotoxicity.
-
Possible Cause: Off-target inhibition of essential kinases like CDK1.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line.
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, Trypan Blue exclusion) to quantify cytotoxicity across a range of this compound concentrations.
-
Analyze Cell Cycle and Apoptosis: Use flow cytometry to determine if the observed cytotoxicity is associated with cell cycle arrest or apoptosis (see detailed protocols below).
-
Issue 2: Inconsistent or difficult-to-interpret experimental results.
-
Possible Cause: Off-target effects are dominating the observed phenotype.
-
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest concentration of this compound that still shows a significant effect on your primary target (GSK-3β).
-
Use a More Selective Inhibitor: As mentioned in the FAQs, compare your results with a more selective GSK-3 inhibitor to dissect on-target versus off-target effects.
-
Confirm Target Engagement: Utilize a target engagement assay like CETSA to verify that this compound is interacting with GSK-3β at the concentrations used in your experiments.
-
Issue 3: No effect at low concentrations, but toxicity at higher concentrations.
-
Possible Cause: The therapeutic window for your specific cell line and experimental endpoint is narrow.
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: A fine-tuned dose-response analysis is crucial to identify the optimal concentration that provides the desired biological effect without inducing significant toxicity.
-
Time-Course Experiment: Consider extending the treatment duration at a lower, non-toxic concentration to observe the desired biological effect.
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. GSK-3β |
| GSK-3β | 18 | - |
| GSK-3α | 18 | 1-fold |
| CDK1/cyclin B | 2,000 | >100-fold |
| CDK5/p25 | 4,200 | >230-fold |
Data compiled from multiple sources. Lower IC50 values indicate higher potency.
Experimental Protocols
Radiometric Kinase Assay for GSK-3β Activity
This protocol measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by GSK-3β.
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., GS-1 peptide)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Whatman P81 phosphocellulose paper
-
Phosphoric acid solution (e.g., 1%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a vehicle control (DMSO).
-
In a microfuge tube, combine the diluted GSK-3β enzyme, the substrate peptide, and the this compound dilution or vehicle.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP-containing Kinase Assay Buffer. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the phosphocellulose papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and debris.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][6][7][8]
Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include a vehicle-treated negative control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10][11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of this compound to GSK-3β in a cellular context.
Materials:
-
Cells expressing GSK-3β
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Anti-GSK-3β antibody
Procedure:
-
Melt Curve Generation:
-
Treat intact cells with a fixed concentration of this compound or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble GSK-3β in each sample by Western blotting.
-
Plot the percentage of soluble GSK-3β against temperature to generate a melt curve and determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates target engagement.
-
-
Isothermal Dose-Response:
-
Treat cells with a range of this compound concentrations.
-
Heat all samples at a single temperature (chosen from the melt curve, typically where there is a significant change in solubility).
-
Analyze the soluble GSK-3β by Western blotting.
-
Plot the amount of soluble GSK-3β against the this compound concentration to determine the dose-dependent target engagement.[12][13][14][15][16]
-
Mandatory Visualizations
Caption: this compound's dual effects at different concentrations.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. annualreviews.org [annualreviews.org]
- 16. CETSA [cetsa.org]
How to confirm Azakenpaullone activity in a new experimental setup.
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the activity of Azakenpaullone in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3]. Its primary mechanism of action is the inhibition of GSK-3β, a key negative regulator in the canonical Wnt/β-catenin signaling pathway[1][4]. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes[1].
Q2: What are the key downstream effects I should expect to see after successful this compound treatment?
A2: Successful treatment with this compound should lead to a series of measurable downstream effects. Primarily, you should observe an increase in the total amount of β-catenin protein and its accumulation in the nucleus[1][5]. Consequently, there should be an upregulation in the expression of Wnt target genes[1]. Depending on the cell type and experimental context, this can lead to various biological outcomes, such as the stimulation of cell proliferation or the induction of differentiation, for instance, the osteoblastic differentiation of mesenchymal stem cells (MSCs)[2][6][7].
Q3: How should I prepare and store this compound?
A3: Lyophilized this compound powder should be stored at -20°C. For experimental use, it is typically dissolved in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[8]. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure compound stability and consistent results[8].
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound is highly dependent on the specific cell line and the desired biological effect. It is crucial to perform a dose-response curve to determine the effective concentration range for your experimental setup[8]. Based on published data, concentrations for cell-based assays can range from the nanomolar to the low micromolar range. For example, a concentration of 3 µM has been shown to induce osteoblastic differentiation in human mesenchymal stem cells[2][4].
Troubleshooting Guide
Issue 1: I am not observing the expected downstream effects of this compound (e.g., no change in β-catenin levels).
-
Potential Cause: Inactive Compound
-
Solution: Ensure that the this compound has been stored correctly to prevent degradation. Prepare fresh dilutions from a stock aliquot for each experiment. If the issue persists, consider purchasing a new batch of the compound.
-
-
Potential Cause: Suboptimal Concentration
-
Solution: Perform a thorough dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to identify the optimal working concentration for your specific cell type and assay[8].
-
-
Potential Cause: Insufficient Treatment Duration
-
Solution: The kinetics of β-catenin accumulation and downstream gene expression can vary between cell types. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
-
Potential Cause: Low GSK-3β activity in your cell line
-
Solution: Confirm the expression and baseline activity of GSK-3β in your cell line. If the baseline activity is very low, the effect of an inhibitor may be minimal.
-
Issue 2: I am observing high levels of cell death after treatment with this compound.
-
Potential Cause: Solvent Toxicity
-
Solution: Dimethyl sulfoxide (DMSO), the common solvent for this compound, can be toxic to cells at concentrations above 0.5%[8]. Ensure the final DMSO concentration in your cell culture medium is below this threshold. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to differentiate between solvent and compound toxicity[8].
-
-
Potential Cause: Off-Target Effects
-
Solution: While this compound is selective for GSK-3β, at higher concentrations it can inhibit other kinases such as CDK1/cyclin B and CDK5/p25, which can lead to cell cycle arrest and apoptosis[8]. Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects[8].
-
-
Potential Cause: Narrow Therapeutic Window
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM[1][2][9] | - |
| CDK1/cyclin B | 2.0 µM[1] | ~111-fold |
| CDK5/p25 | 4.2 µM[1] | ~233-fold |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
This protocol details the detection of total β-catenin levels in cell lysates following this compound treatment. An increase in total β-catenin is a primary indicator of GSK-3β inhibition.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for the determined optimal duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors[1].
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay[1][10].
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane[10][11].
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate[10].
-
Protocol 2: In Vitro GSK-3β Kinase Assay (Radiometric)
This assay directly measures the inhibitory effect of this compound on the kinase activity of GSK-3β.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5), a GSK-3β substrate peptide (e.g., GS-1 peptide), and varying concentrations of this compound[5][12].
-
Enzyme Addition: Add recombinant GSK-3β to the reaction mixture and pre-incubate for 10 minutes at room temperature[5].
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP[5][12].
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C[5][12].
-
Detection: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel in the peptide substrate is then quantified using a scintillation counter[3][5][12].
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Azakenpaullone | GSK-3 | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stemcell.com [stemcell.com]
- 10. benchchem.com [benchchem.com]
- 11. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Azakenpaullone stability in different cell culture media.
Welcome to the technical support center for Azakenpaullone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: 1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1] Its IC50 (half-maximal inhibitory concentration) for GSK-3β is 18 nM.[1][2] By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway.[1][2] In this pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[1] this compound's inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene expression.[1]
Q2: What is the recommended solvent and storage procedure for this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[3][4] It is practically insoluble in water and ethanol.[4][5] To ensure stability, prepare a concentrated stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[4] Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to one year).[1][4]
Q3: Is there quantitative data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
A3: Currently, there is limited publicly available quantitative data on the specific half-life or degradation rate of this compound in various cell culture media. The stability of small molecules like this compound can be influenced by several factors, including the specific media composition, pH, temperature, and light exposure.[6][7] Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective inhibitor of GSK-3β, at higher concentrations it can inhibit other kinases.[2] Known off-target effects include the inhibition of CDK1/cyclin B (IC50 = 2.0 µM) and CDK5/p25 (IC50 = 4.2 µM).[2] Inhibition of these cyclin-dependent kinases can lead to cell cycle arrest and apoptosis.[2] To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to perform detailed dose-response experiments.[2]
Troubleshooting Guides
Issue 1: High level of cell death observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Dimethyl sulfoxide (DMSO) can be toxic to cells at concentrations above 0.5%.[2] Ensure the final DMSO concentration in your cell culture medium is below this level. Always include a vehicle control (medium with the same DMSO concentration without this compound) to differentiate between solvent and compound toxicity.[2] |
| Concentration Too High | The effective and non-toxic concentration of this compound can vary significantly between cell lines.[2] Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal concentration for your specific cell line.[2] |
| Off-Target Effects | At higher concentrations, this compound can inhibit other kinases like CDK1/cyclin B and CDK5/p25, which can induce apoptosis.[2] Use the lowest effective concentration possible to minimize these off-target effects. |
| Compound Instability | Degradation of this compound in the culture medium can lead to the formation of potentially toxic byproducts. Assess the stability of this compound in your specific medium over the time course of your experiment (see protocol below). Consider replenishing the medium with fresh compound for long-term experiments.[6] |
Issue 2: Inconsistent or weaker-than-expected results between experiments.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound in solution may degrade over time, especially with improper storage or multiple freeze-thaw cycles of the stock solution.[2] Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[2] |
| Variations in Cell Culture Conditions | Differences in cell density, passage number, or media composition can alter the cellular response to this compound.[2] Maintain consistent cell culture practices, including using cells within a similar passage number range and ensuring uniform seeding densities.[2] |
| Precipitation of Compound | This compound has low aqueous solubility and can precipitate when added to cell culture media.[4] This can be caused by "dilution shock" or interactions with media components.[4] To avoid this, pre-warm the media to 37°C and add the DMSO stock solution drop-wise while gently swirling.[4] |
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C (Template)
| Time (Hours) | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100 | 100 |
| 2 | User-determined value | User-determined value |
| 8 | User-determined value | User-determined value |
| 24 | User-determined value | User-determined value |
| 48 | User-determined value | User-determined value |
| 72 | User-determined value | User-determined value |
| Data to be presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Cold acetonitrile (B52724) with an internal standard
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is fully dissolved.
-
Prepare the working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<0.1%).
-
Dispense 1 mL of the working solution into triplicate wells of a 24-well plate for each condition to be tested (e.g., DMEM + 10% FBS, RPMI-1640 + 10% FBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately quench the reaction and precipitate proteins by adding 200 µL of cold acetonitrile containing an internal standard to each 100 µL aliquot.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Mandatory Visualization
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Addressing variability in experimental results with Azakenpaullone.
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot the variability often encountered in experimental results with Azakenpaullone.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with this compound.
Issue 1: My 1-Azakenpaullone is precipitating in the cell culture media.
This is a common problem primarily due to the compound's low solubility in aqueous solutions.[1]
Answer: Precipitation can be caused by several factors, including the final concentration exceeding its solubility limit or "dilution shock" from adding a concentrated DMSO stock too quickly into the aqueous media.[1]
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution is properly prepared in anhydrous DMSO and has been stored correctly in single-use aliquots at -80°C to prevent degradation from moisture absorption or freeze-thaw cycles.[1][2]
-
Optimize Dilution Technique: The method of dilution is critical. Always add the DMSO stock solution slowly and dropwise into pre-warmed (37°C) media while vigorously swirling or vortexing.[1] This gradual introduction helps prevent the compound from crashing out of solution.
-
Lower Working Concentration: The effective concentration of this compound is highly dependent on the cell type.[1] If precipitation occurs, perform a dose-response experiment to determine the optimal and highest soluble concentration for your specific experimental setup.
-
Pre-test Media Compatibility: Before a large-scale experiment, perform a small-scale test to check for precipitation with your specific media and serum combination.[1]
Troubleshooting Workflow for Precipitation
Caption: A step-by-step workflow for troubleshooting 1-Azakenpaullone precipitation.
Issue 2: I'm observing high cell death at my expected "effective" concentration.
Answer: Unexpected cytotoxicity can arise from several sources, including solvent toxicity, off-target effects at high concentrations, or heightened sensitivity of a particular cell line.[2]
Troubleshooting Steps:
-
Evaluate Solvent Toxicity: The final concentration of DMSO in your cell culture medium should ideally be below 0.1% and not exceed 0.5% (v/v), as higher levels can be toxic to cells. Always run a vehicle control (media with the same final DMSO concentration but without this compound) to isolate the effect of the solvent.[2]
-
Perform a Dose-Response Curve: The optimal non-toxic concentration can be a narrow window and is highly cell-line dependent. A detailed dose-response curve is essential to identify the concentration that provides the desired biological effect without inducing significant cell death.[2]
-
Minimize Off-Target Effects: 1-Azakenpaullone is highly selective for GSK-3β, but at higher concentrations, it can inhibit other kinases like CDK1/cyclin B and CDK5/p25, which can lead to cell cycle arrest and apoptosis.[2] Using the lowest effective concentration minimizes these off-target effects.
-
Assess Cell Viability: Use a reliable method like an MTT assay or Trypan Blue exclusion to accurately quantify cell viability across a range of concentrations.
Issue 3: My experimental results are inconsistent between experiments.
Answer: Lack of reproducibility can often be traced to compound instability or variations in cell culture practices.[2]
Troubleshooting Steps:
-
Ensure Compound Stability: 1-Azakenpaullone in solution can degrade with improper storage. Always aliquot the DMSO stock solution into single-use tubes upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.
-
Standardize Cell Culture Conditions: Variations in cell density, passage number, or media composition can significantly influence the cellular response to treatment. Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure consistent seeding densities for all experiments.[2]
Quantitative Data Summary
The following table summarizes the key inhibitory activities of 1-Azakenpaullone. This data is crucial for designing experiments and interpreting results.
| Kinase Target | IC₅₀ Value | Selectivity vs. GSK-3β | Potential Consequence of Inhibition |
| GSK-3β (On-Target) | 18 nM [3][4][5] | - | Activation of Wnt/β-catenin signaling [6][7] |
| CDK1/cyclin B | 2.0 µM[2][4][5] | ~111-fold[5] | Cell cycle arrest, apoptosis[2] |
| CDK5/p25 | 4.2 µM[2][4][5] | ~233-fold[5] | Neuronal-specific effects, potential apoptosis[2] |
On-Target vs. Off-Target Effects
Caption: Relationship between this compound concentration and biological effects.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for 1-Azakenpaullone?
-
A1: 1-Azakenpaullone is a potent and ATP-competitive inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β).[3][5] By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of Wnt target gene transcription.[6][8][9]
-
-
Q2: What is the recommended solvent and how should I store 1-Azakenpaullone?
-
A2: The recommended solvent for preparing a stock solution is anhydrous Dimethyl Sulfoxide (DMSO). The lyophilized powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use tubes and stored at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]
-
-
Q3: What are the typical working concentrations for 1-Azakenpaullone in cell culture?
-
A3: The effective working concentration is highly cell-type dependent and should be determined empirically.[1] Published studies have used a range of concentrations, from the high nanomolar to the low micromolar range. For example, a concentration of 3 µM has been shown to induce osteogenic differentiation in human mesenchymal stem cells (hMSCs).[3][6][10]
-
-
Q4: Can 1-Azakenpaullone be used in animal studies?
Wnt/β-catenin Signaling Pathway
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.
Experimental Protocols
Protocol 1: Preparation of 1-Azakenpaullone Stock and Working Solutions
A. Stock Solution (10 mM in DMSO)
-
Allow the 1-Azakenpaullone powder vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO (e.g., for 1 mg of powder with MW 328.16, add 304.7 µL of DMSO).[8]
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the clear stock solution into sterile, single-use tubes (e.g., 10-20 µL per tube).
-
Store immediately at -80°C.[1]
B. Working Solution in Cell Culture Media
-
Pre-warm the required volume of your complete cell culture media (with serum and supplements) to 37°C in a water bath.[1]
-
Thaw one aliquot of the 1-Azakenpaullone DMSO stock at room temperature.
-
Place the tube of pre-warmed media on a vortexer set to a low-to-medium speed or prepare to swirl the media vigorously by hand.
-
Carefully pipette the required volume of the DMSO stock. Submerge the pipette tip just below the surface of the swirling media and dispense the stock solution slowly and steadily.[1]
-
Continue to mix the media for another 10-15 seconds to ensure homogeneity. Visually inspect the media against a light source to confirm there is no precipitate.
-
Use the media containing 1-Azakenpaullone immediately for your experiment.
Protocol 2: Western Blot for β-catenin Accumulation
This protocol details the detection of stabilized β-catenin following treatment with 1-Azakenpaullone.
-
Cell Seeding & Treatment: Seed cells at a consistent density and allow them to adhere. Treat cells with the desired concentrations of 1-Azakenpaullone or a vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the total protein concentration using a BCA or Bradford assay.[5]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
Treatment: Prepare serial dilutions of 1-Azakenpaullone in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as the highest 1-Azakenpaullone treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Azakenpaullone solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Azakenpaullone solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions due to its high solubility.[1][2] It is practically insoluble in aqueous solutions and ethanol.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the compound's solubility.[1][3]
Q2: What are the recommended storage temperatures and expected shelf life for this compound solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to one year or at -20°C for up to six months.[2][3] Some suppliers recommend storing solutions at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][5]
Q3: How should I handle the this compound powder before preparing a solution?
A3: Before opening the vial, it is important to allow the this compound powder to equilibrate to room temperature.[1] This prevents moisture condensation, which can affect the powder's stability and solubility.
Q4: Can I store this compound solutions at 4°C?
A4: While the powdered form of this compound can be stored at 4°C for up to two years, it is not recommended to store solutions at this temperature for extended periods.[2] For solutions, freezing at -20°C or -80°C is the standard practice for maintaining stability.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation after thawing, gently warm the solution and vortex or sonicate it to ensure it is fully redissolved before use.[6] Always visually inspect the solution for any particulates before adding it to your experimental system.
Troubleshooting Guides
Issue: Inconsistent or weaker than expected experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound in solution.[5]
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or precipitation.
-
Possible Cause 3: Solvent Quality. The presence of moisture in DMSO can reduce the solubility of this compound.[3]
-
Solution: Use fresh, anhydrous, research-grade DMSO for preparing your stock solution.
-
Issue: High cell mortality observed in culture.
-
Possible Cause 1: High DMSO Concentration. DMSO can be toxic to cells, typically at concentrations above 0.5%.[5]
-
Solution: Calculate the final DMSO concentration in your culture medium after adding the this compound solution. Ensure it remains below the toxic threshold for your specific cell line. Run a vehicle control with the same final DMSO concentration to differentiate between solvent and compound toxicity.
-
-
Possible Cause 2: Off-target Effects. At higher concentrations, this compound can inhibit other kinases besides its primary target, GSK-3β, which can lead to cytotoxicity.[5]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line that provides the desired biological effect without causing significant cell death.
-
Quantitative Data Summary
The following tables provide a summary of solubility and storage recommendations for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | >10 mg/mL | - | [1][7] |
| DMSO | 60 mg/mL (182.84 mM) | Sonication is recommended. | [1][6] |
| DMSO | 66 mg/mL (201.12 mM) | Use fresh, anhydrous DMSO. | [1][3] |
| DMSO | 200 mg/mL (609.46 mM) | Requires sonication. | [1][2] |
| DMF | 3 mg/mL | - | [7] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [7] |
| Water | Insoluble (< 1 mg/mL) | - | [1] |
| Ethanol | Insoluble (< 1 mg/mL) | - | [1] |
Table 2: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [2][3] |
| Powder | 4°C | 2 years | [2] |
| In Solvent (DMSO) | -80°C | 1 year | [2][3] |
| In Solvent (DMSO) | -20°C | 6 months | [2] |
| In Solvent (DMSO) | -20°C | 1 month | [3][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 328.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
To prepare a 10 mM stock solution, add 304.73 µL of anhydrous DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C or -20°C.
Visualizations
Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and promoting gene expression.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound solutions.
References
Technical Support Center: Refining Azakenpaullone Treatment for Optimal Differentiation
Welcome to the technical support center for Azakenpaullone, a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during cellular differentiation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting cellular differentiation?
A1: this compound is a selective inhibitor of GSK-3β. By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in various differentiation pathways, most notably the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for both osteogenic (bone) and neuronal (nerve) differentiation.
Q2: What is the recommended concentration of this compound for inducing differentiation?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific differentiation protocol. However, a common starting point for many cell lines, including human mesenchymal stem cells (hMSCs), is in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, as high concentrations can lead to cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage. When preparing your working solution, ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound to induce differentiation?
A4: The optimal treatment duration is highly dependent on the cell type and the desired differentiation lineage. For osteogenic differentiation of hMSCs, treatment is often carried out for 7 to 21 days. For neuronal differentiation, the timing of this compound application within a multi-step protocol is critical and can range from a few days to over a week. It is essential to perform a time-course experiment to determine the ideal duration for achieving the desired phenotype in your specific model.
Troubleshooting Guides
Issue 1: Low Differentiation Efficiency
Symptoms:
-
Low expression of lineage-specific markers (e.g., alkaline phosphatase for osteoblasts, β-III-tubulin for neurons).
-
Poor morphological changes associated with differentiation.
-
High expression of pluripotency markers persists.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your cell line. Start with a range around the literature-suggested values. |
| Incorrect Treatment Duration | Conduct a time-course experiment, analyzing marker expression at multiple time points (e.g., days 3, 7, 10, 14 for osteogenesis) to pinpoint the optimal treatment window. |
| Poor Cell Health or Quality | Ensure your starting cell population is healthy, has a low passage number, and is free from contamination. Regularly assess cell viability and morphology. |
| Inappropriate Seeding Density | Optimize the initial cell seeding density. Over-confluent or sparse cultures can impact differentiation efficiency. |
| Variability in Reagents | Use high-quality, validated reagents and media. Prepare fresh solutions and avoid repeated freeze-thaw cycles of this compound and other critical components. |
Issue 2: High Cell Death/Cytotoxicity
Symptoms:
-
Significant cell detachment and floating cells.
-
Poor cell morphology and signs of apoptosis.
-
Low cell viability as determined by assays like Trypan Blue or MTT.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Reduce the concentration of this compound. Even if within the published range, your specific cell line may be more sensitive. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is below toxic levels (typically <0.1%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. |
| Off-Target Effects | At higher concentrations, this compound can inhibit other kinases like cyclin-dependent kinases (CDKs), which can lead to cell cycle arrest and apoptosis. Use the lowest effective concentration to minimize off-target effects. |
| Sub-optimal Culture Conditions | Ensure optimal culture conditions, including pH, temperature, and humidity. Media changes should be performed regularly to replenish nutrients and remove waste products. |
Issue 3: Inconsistent Differentiation Outcomes
Symptoms:
-
High variability in differentiation efficiency between experiments.
-
Emergence of mixed cell populations with different phenotypes.
-
Difficulty in reproducing published results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | Standardize all cell culture procedures, including passaging, seeding densities, and media preparation. Use cells within a narrow passage number range for all experiments. |
| Degradation of this compound | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell Line Heterogeneity | The starting cell population may be heterogeneous. Consider single-cell cloning to establish a more uniform population or use cell sorting to enrich for a specific subpopulation. |
| Incorrect Timing of Treatment | The developmental stage of the cells at the time of treatment is crucial. Ensure cells are at the appropriate confluency and stage of competency for differentiation. |
Data Presentation
Quantitative Analysis of Osteogenic Marker Expression in hMSCs Treated with 3 µM this compound
The following table summarizes the quantitative analysis of key osteogenic markers in human mesenchymal stem cells (hMSCs) following treatment with 3 µM this compound. Data is presented as fold change relative to a vehicle (DMSO) control.
| Marker | Day 10 | Day 14 |
| Alkaline Phosphatase (ALP) Activity | Significant Increase[1] | - |
| Alizarin Red S Staining (Mineralization) | - | Significant Increase[1] |
| RUNX2 mRNA Expression | Upregulated[1] | - |
| ALP mRNA Expression | Upregulated[1] | - |
| Osteocalcin (OCN) mRNA Expression | Upregulated[1] | - |
| Osteonectin (ON) mRNA Expression | Upregulated[1] | - |
| Collagen Type I Alpha 1 (COL1A1) mRNA Expression | Upregulated[1] | - |
Note: "-" indicates data not available at that specific time point in the cited literature.
Experimental Protocols
Protocol 1: Osteogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)
Materials:
-
hMSCs
-
Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (Alkaline Phosphatase kit, Alizarin Red S solution)
Procedure:
-
Cell Seeding: Plate hMSCs at an appropriate density in multi-well plates and culture in Growth Medium until they reach 70-80% confluency.
-
Induction of Differentiation:
-
Aspirate the Growth Medium and replace it with Osteogenic Differentiation Medium.
-
Add this compound to the desired final concentration (e.g., 3 µM).
-
For the vehicle control, add an equivalent volume of DMSO to the Osteogenic Differentiation Medium.
-
-
Culture and Maintenance:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Replace the medium with fresh Osteogenic Differentiation Medium containing this compound or vehicle every 2-3 days.
-
Continue the treatment for the desired duration (e.g., 7-21 days).
-
-
Analysis of Differentiation:
-
Alkaline Phosphatase (ALP) Staining (Early Marker): At an early time point (e.g., Day 7-10), fix the cells and perform ALP staining according to the manufacturer's protocol.
-
Alizarin Red S Staining (Late Marker): At a later time point (e.g., Day 14-21), fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicative of mineralization.
-
Gene Expression Analysis (qPCR): At various time points, lyse the cells to extract RNA for quantitative PCR analysis of osteogenic marker genes (e.g., RUNX2, ALP, OCN).
-
Mandatory Visualizations
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and gene expression.
Caption: A generalized workflow for inducing and analyzing cellular differentiation with this compound.
References
Validation & Comparative
A Head-to-Head Battle of Kinase Inhibitors: Azakenpaullone vs. Kenpaullone
In the landscape of kinase inhibitor research, particularly for those targeting Glycogen (B147801) Synthase Kinase-3 (GSK-3), Azakenpaullone and kenpaullone (B1673391) have emerged as critical tool compounds. Both belong to the paullone (B27933) family and are known to be potent ATP-competitive inhibitors. However, their selectivity profiles distinguish them, a crucial factor for researchers aiming to dissect specific cellular signaling pathways. This guide provides an objective comparison of this compound and kenpaullone, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
Unveiling the Selectivity: A Quantitative Comparison
The primary distinction between this compound and kenpaullone lies in their selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs). This compound was synthesized as a derivative of kenpaullone with modifications to its parent ring system aimed at enhancing this selectivity.[1][2][3]
Experimental data, primarily in the form of half-maximal inhibitory concentrations (IC50), quantitatively demonstrates this difference in selectivity. A lower IC50 value indicates a higher potency of the inhibitor against a specific kinase.
| Kinase Target | This compound IC50 | Kenpaullone IC50 |
| GSK-3β | 18 nM | 23 nM |
| CDK1/cyclin B | 2,000 nM (2.0 µM) | 400 nM (0.4 µM)[4][5] |
| CDK2/cyclin A | Not Reported | 680 nM (0.68 µM)[4][5] |
| CDK2/cyclin E | Not Reported | 7,500 nM (7.5 µM)[4][5] |
| CDK5/p25 | 4,200 nM (4.2 µM) | 850 nM (0.85 µM)[4][5] |
Data compiled from multiple sources.[1][2][3][4][5][6]
As the data illustrates, while both compounds are potent inhibitors of GSK-3β, this compound exhibits significantly weaker inhibition of CDKs compared to kenpaullone. Specifically, this compound is over 100-fold more selective for GSK-3β than for CDK1/cyclin B, whereas kenpaullone's selectivity is less pronounced.[6] This makes this compound a more precise tool for studying GSK-3β-specific functions, minimizing off-target effects that could arise from the inhibition of cell cycle-related CDKs.
Delving into the Mechanism: Signaling Pathway Inhibition
Both this compound and kenpaullone exert their effects by inhibiting key signaling pathways. Their primary target, GSK-3β, is a crucial negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, both this compound and kenpaullone prevent the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.
Kenpaullone's potent inhibition of CDKs, such as CDK1/cyclin B, means it also directly impacts cell cycle progression.[5][7] CDK1/cyclin B is a key complex that drives the transition from the G2 phase to mitosis.[7] Inhibition of this complex can lead to cell cycle arrest. This broader activity profile of kenpaullone can be advantageous in certain contexts, such as cancer research, where simultaneous inhibition of GSK-3 and CDKs may be desirable.
Wnt/β-Catenin Signaling Pathway
Caption: Inhibition of GSK-3β by this compound or kenpaullone in the Wnt/β-catenin signaling pathway.
Cell Cycle Regulation by CDKs
Caption: Kenpaullone's inhibitory effect on the CDK1/Cyclin B complex, a key regulator of the G2/M transition in the cell cycle.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust in vitro kinase assays. Below are detailed methodologies for assessing the activity of GSK-3β and CDK1/cyclin B.
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol outlines a common method for measuring GSK-3β activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a phosphopeptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and kenpaullone stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and kenpaullone in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant GSK-3β enzyme to a working concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Reaction Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add 2 µL of the diluted GSK-3β enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation: Add 2 µL of a pre-mixed solution containing the GSK-3β substrate peptide and ATP to each well to start the reaction. The final ATP concentration should be near its Km value for GSK-3β.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro CDK1/cyclin B Kinase Assay (Radioactive)
This protocol describes a traditional method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group into a substrate.
Materials:
-
Recombinant human CDK1/cyclin B enzyme
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound and kenpaullone stock solutions (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix containing kinase assay buffer, Histone H1, and the desired concentration of the inhibitor (this compound or kenpaullone) or vehicle control.
-
Enzyme Addition: Add the recombinant CDK1/cyclin B enzyme to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Reaction Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The choice between this compound and kenpaullone hinges on the specific research question. For studies focused on the precise role of GSK-3β in cellular processes, the superior selectivity of this compound makes it the inhibitor of choice, minimizing confounding effects from CDK inhibition. Conversely, for investigations where the dual inhibition of GSK-3 and CDKs is desired, such as in certain cancer therapeutic strategies, kenpaullone remains a valuable tool. The provided experimental protocols offer a foundation for researchers to empirically validate the activity and selectivity of these inhibitors in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Wnt Pathway Activation: Azakenpaullone vs. CHIR99021
For researchers, scientists, and drug development professionals navigating the intricate landscape of Wnt signaling, the choice of a potent and specific pathway activator is paramount. This guide provides an in-depth, objective comparison of two widely used small molecule GSK-3β inhibitors, Azakenpaullone and CHIR99021, for the robust activation of the canonical Wnt pathway. Supported by experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
The canonical Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration.[1] Its dysregulation is implicated in a variety of diseases, including cancer. Central to this pathway is the protein β-catenin, whose stability is tightly controlled by a "destruction complex" that includes Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[1]
Both this compound and CHIR99021 are ATP-competitive inhibitors of GSK-3β, effectively activating the Wnt pathway.[1] However, their performance profiles exhibit key differences in potency and selectivity.
At a Glance: Key Performance Indicators
| Parameter | This compound | CHIR99021 |
| Primary Target(s) | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3α (GSK-3α) and 3β (GSK-3β) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Reported IC50 for GSK-3β | 18 nM[1] | 6.7 nM[2] |
| Reported IC50 for GSK-3α | Not widely reported | 10 nM[2] |
In-Depth Selectivity Profile
The specificity of a small molecule inhibitor is critical to minimize off-target effects and ensure that the observed phenotype is a direct result of the intended pathway modulation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and CHIR99021 against a panel of kinases, highlighting their selectivity.
| Kinase | This compound IC50 (µM) | CHIR99021 IC50 (µM) |
| GSK-3β | 0.018 [1] | 0.0067 [2] |
| CDK1/cyclin B | 2.0[1] | >10 |
| CDK5/p25 | 4.2[1] | >10 |
| CDK2 | - | 1.4[3] |
As the data indicates, CHIR99021 is generally considered the more potent and selective of the two inhibitors.[2] Its high degree of selectivity makes it a preferred choice for experiments where minimizing off-target effects is a primary concern. While this compound is a potent GSK-3β inhibitor, researchers should be mindful of potential off-target activities, especially at higher concentrations.[1]
Visualizing the Mechanism of Action
To understand how these small molecules activate the Wnt pathway, it is essential to visualize their point of intervention.
Experimental Protocols for Comparative Analysis
To empirically compare the efficacy of this compound and CHIR99021, the following detailed experimental protocols are recommended.
Western Blot for β-catenin Accumulation
This method visualizes and quantifies the stabilization of β-catenin following GSK-3β inhibition.
Materials:
-
Cell line of interest (e.g., HEK293T, SW480)
-
Complete culture medium
-
This compound and CHIR99021
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, CHIR99021, or vehicle (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
TOPflash Dual-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the TCF/LEF-β-catenin complex.
Materials:
-
HEK293T cells
-
Complete culture medium
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound and CHIR99021
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, CHIR99021, or vehicle.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Transfer 20 µL of the cell lysate to a luminometer plate. Add 100 µL of the firefly luciferase substrate and measure the luminescence. Then, add 100 µL of the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TOPflash activity relative to the FOPflash control and the vehicle-treated cells.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This method quantifies the mRNA expression levels of downstream Wnt target genes.
Materials:
-
Treated cells from the experimental setup
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells using an RNA extraction kit. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalized to the expression of the housekeeping gene.
Conclusion
Both this compound and CHIR99021 are effective small molecule activators of the canonical Wnt signaling pathway through their inhibition of GSK-3β. The choice between these two compounds will ultimately depend on the specific requirements of the experiment.
-
CHIR99021 is the recommended choice for experiments demanding high potency and selectivity, where minimizing off-target effects is crucial for data interpretation.[2]
-
This compound remains a potent and valuable tool for Wnt pathway activation, though researchers should consider its potential for off-target kinase inhibition, particularly at higher concentrations.[1]
By carefully considering the quantitative data and employing the detailed experimental protocols provided in this guide, researchers can confidently select the appropriate tool to advance their investigations into the multifaceted roles of the Wnt signaling pathway.
References
Validating the Inhibitory Effect of Azakenpaullone on GSK-3β: A Comparative Guide
For researchers and drug development professionals investigating the multifaceted roles of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), the selection of a potent and selective inhibitor is a critical first step. 1-Azakenpaullone (B1663955) has emerged as a valuable tool in this endeavor, known for its selective inhibition of GSK-3β.[1][2][3][4][5] This guide provides an objective comparison of Azakenpaullone with other commonly used GSK-3β inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Performance Comparison of GSK-3β Inhibitors
1-Azakenpaullone is a highly selective, ATP-competitive inhibitor of GSK-3β.[2][4][5] Its performance, particularly its potency and selectivity, is a key consideration for researchers. The following table summarizes the quantitative data for this compound and its alternatives.
| Compound | Target(s) | IC50 (nM) | Mechanism of Action | Selectivity Notes |
| 1-Azakenpaullone | GSK-3β | 18[2][6] | ATP-competitive[2][4][5][6] | Highly selective for GSK-3β over Cyclin-Dependent Kinases (CDKs)[1][3][4] |
| CHIR99021 | GSK-3α / GSK-3β | 10 / 6.7 | ATP-competitive[6] | High potency and selectivity for GSK-3[6] |
| AR-A014418 | GSK-3 | 104[6] | ATP-competitive[6] | Good selectivity for GSK-3[6] |
| Tideglusib | GSK-3β | 5-60[6] | Non-ATP competitive, Irreversible[6] | Unique mechanism of action offers a different mode of inhibition |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α / GSK-3β | ~5[7] | ATP-competitive | Less selective, also inhibits CDKs[7] |
Experimental Protocols
Validating the inhibitory effect of this compound on GSK-3β can be achieved through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This assay quantifies GSK-3β activity by measuring the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example.[8][9]
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
1-Azakenpaullone
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white-walled microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of 1-Azakenpaullone in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the diluted 1-Azakenpaullone or vehicle control.
-
Enzyme Addition: Add the diluted GSK-3β enzyme solution to each well and incubate briefly to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the GSK-3β substrate peptide and ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for about 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (wells with no enzyme) and plot the percent inhibition against the logarithm of the 1-Azakenpaullone concentration to determine the IC50 value.
Cell-Based β-Catenin Accumulation Assay
GSK-3β plays a crucial role in the Wnt/β-catenin signaling pathway by targeting β-catenin for degradation. Inhibition of GSK-3β leads to the accumulation and nuclear translocation of β-catenin.[6][10] This can be visualized and quantified using immunocytochemistry.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
1-Azakenpaullone
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-β-catenin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with varying concentrations of 1-Azakenpaullone or a vehicle control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Blocking: Block non-specific antibody binding by incubating with the blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of β-catenin. An increase in nuclear β-catenin indicates inhibition of GSK-3β.[6]
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling with and without GSK-3β inhibition.
Experimental Workflow
Caption: Workflow for validating GSK-3β inhibition by this compound.
References
- 1. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-azakenpaullone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. 1-azakenpaullone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
Azakenpaullone's Kinase Profile: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is critical for interpreting experimental results and predicting potential therapeutic applications. This guide provides an objective comparison of Azakenpaullone's cross-reactivity with other kinases, supported by experimental data and detailed methodologies.
This compound is a potent, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its efficacy is largely attributed to its high selectivity, which minimizes off-target effects. This guide delves into the specifics of this compound's interaction with other kinases, offering a clear perspective on its suitability for targeted research.
Quantitative Analysis of Kinase Inhibition
The selectivity of this compound has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater potency. The data consistently demonstrates a significant preference for GSK-3β over other kinases, particularly those from the Cyclin-Dependent Kinase (CDK) family.[1][2][3]
| Kinase Target | This compound IC50 (nM) | Selectivity vs. GSK-3β |
| GSK-3β | 18 | - |
| CDK1/cyclin B | 2,000 | >111-fold |
| CDK5/p25 | 4,200 | >233-fold |
This data is compiled from multiple sources and highlights the potent and selective inhibition of GSK-3β by this compound.
The Wnt/β-Catenin Signaling Pathway
This compound's primary molecular mechanism involves the modulation of the canonical Wnt/β-catenin signaling pathway. GSK-3β is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm, translocation to the nucleus, and activation of Wnt target genes.[1][4][5]
Experimental Protocols
The determination of kinase inhibitor selectivity is achieved through robust experimental methodologies. Below are outlines of key assays used to characterize this compound.
Radiometric Kinase Assay for IC50 Determination
This is a standard method for quantifying the inhibitory potency of a compound against a specific kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Methodology:
-
Reaction Setup: Recombinant GSK-3β is incubated in a reaction buffer with a specific substrate (e.g., GS-1 peptide), varying concentrations of this compound, and [γ-³²P]ATP.[1]
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30 minutes at 30°C).[6]
-
Reaction Termination: Aliquots of the reaction mixture are spotted onto P81 phosphocellulose paper. The paper binds the positively charged substrate peptide.[6][7]
-
Washing: The P81 paper is washed multiple times with a dilute phosphoric acid solution to remove any unincorporated [γ-³²P]ATP.[1]
-
Quantification: The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression.
Kinobeads-Based Competitive Pulldown for Broad Selectivity Profiling
To assess the selectivity of an inhibitor across a wider range of kinases, a competitive chemical proteomics approach is often employed.
Principle: This method utilizes "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors. These beads can capture a large portion of the kinome from a cell lysate. A free inhibitor (in this case, this compound) is added to the lysate to compete with the kinobeads for binding to its target kinases. The degree of competition is then quantified by mass spectrometry.
Methodology:
-
Lysate Preparation: Prepare a cell lysate that expresses a broad range of kinases.
-
Inhibitor Incubation: The lysate is incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
Kinobeads Pulldown: Kinobeads are added to the lysate and incubated to allow for the binding of kinases that are not inhibited by this compound.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: By comparing the amount of each kinase pulled down in the presence of this compound to the control, a competitive binding curve can be generated for each kinase, allowing for the determination of their relative binding affinities.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK3 in cell signaling | Abcam [abcam.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to GSK-3 Inhibitors: Azakenpaullone in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Azakenpaullone with other prominent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors. The information is supported by experimental data to assist in the selection of the most suitable compound for specific research applications.
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a key regulator in a wide array of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation has been linked to various diseases, making it a significant therapeutic target. This guide focuses on the comparative analysis of this compound, a potent GSK-3 inhibitor, against other well-characterized inhibitors.
Quantitative Comparison of GSK-3 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other widely used GSK-3 inhibitors against the two GSK-3 isoforms, GSK-3α and GSK-3β. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Inhibitor | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Mechanism of Action |
| 1-Azakenpaullone | GSK-3β | - | 18 nM[1][2] | ATP-competitive[2] |
| CHIR-99021 | GSK-3α/β | 10 nM[3][4] | 6.7 nM[4][5] | ATP-competitive |
| Tideglusib | GSK-3β | 908 nM[6] | 60 nM[7][8] | Non-ATP competitive, irreversible[7] |
| AR-A014418 | GSK-3β | - | 104 nM[9][10][11] | ATP-competitive[10] |
| SB-216763 | GSK-3α/β | 34.3 nM[12][13] | 34.3 nM[14][15] | ATP-competitive[14][12] |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | 5 nM[16][17][18][19] | 5 nM[16][17][18][19] | ATP-competitive[16][18] |
Selectivity Profile of 1-Azakenpaullone:
| Kinase Target | IC50 | Selectivity vs. GSK-3β |
| GSK-3β | 18 nM | - |
| CDK1/cyclin B | 2.0 µM | ~111-fold |
| CDK5/p25 | 4.2 µM | ~233-fold |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Workflow for an in vitro GSK-3 kinase assay.
Caption: Workflow for a cell-based β-catenin accumulation assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
In Vitro GSK-3β Kinase Assay (Radioactive)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of GSK-3β by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate peptide.
Materials:
-
Recombinant human GSK-3β
-
GS-2 peptide substrate (e.g., YRRAAVPPSPSLSRHSSPHQSpEDEEE)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a reaction tube, combine the Kinase Assay Buffer, the substrate peptide (to a final concentration of 20 µM), and the diluted test compound.
-
Add recombinant GSK-3β to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and allow it to air dry.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based β-catenin Accumulation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit GSK-3 in a cellular context by measuring the accumulation of its downstream target, β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-β-catenin and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or a known inhibitor for a defined period (e.g., 4-6 hours). Include a vehicle control (DMSO).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the protein bands using an ECL detection system.
-
Re-probe the membrane with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
Conclusion
This guide provides a comparative overview of this compound and other key GSK-3 inhibitors, supported by quantitative data and detailed experimental protocols. This compound demonstrates high potency for GSK-3β and significant selectivity over other kinases. The choice of inhibitor will ultimately depend on the specific experimental requirements, including the desired potency, selectivity profile, and mechanism of action. The provided protocols offer a standardized framework for the evaluation of these and other novel GSK-3 inhibitors.
References
- 1. 1-Azakenpaullone | GSK-3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. SB216763 | Cell Signaling Technology [cellsignal.com]
- 13. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. gendepot.com [gendepot.com]
Side-by-side analysis of Azakenpaullone and BIO (6-bromoindirubin-3'-oxime).
In the landscape of molecular tools for cell signaling research, particularly in the realms of stem cell differentiation, neurodegenerative disease, and cancer biology, the inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) has emerged as a critical point of intervention. Among the cadre of small molecule inhibitors targeting this versatile kinase, Azakenpaullone and BIO (6-bromoindirubin-3'-oxime) are frequently employed. Both compounds effectively modulate the Wnt/β-catenin signaling pathway by inhibiting GSK-3β, yet they exhibit distinct pharmacological profiles that can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side analysis of this compound and BIO, supported by experimental data and detailed protocols, to empower researchers in making an informed selection for their specific applications.
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism of action for both this compound and BIO is the inhibition of GSK-3β, a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation.[3][4][5] By inhibiting GSK-3β, both this compound and BIO prevent this phosphorylation event, leading to the stabilization and nuclear accumulation of β-catenin.[1][5][6] Nuclear β-catenin then associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.[4][6]
Despite this shared primary mechanism, a crucial distinction lies in their kinase selectivity. This compound is recognized for its high selectivity for GSK-3β.[1][6][7][8][9][10] In contrast, BIO demonstrates a broader spectrum of activity, inhibiting not only GSK-3α and GSK-3β but also cyclin-dependent kinases (CDKs) and kinases within the JAK/STAT pathway.[1][11] This disparity in selectivity is a critical consideration, as off-target effects can confound experimental interpretations.
Quantitative Data Summary
The following tables provide a quantitative comparison of this compound and BIO based on their inhibitory concentrations (IC50) and their effects on key cellular processes.
Table 1: Kinase Inhibitory Profile
| Kinase Target | This compound IC50 | BIO (6-bromoindirubin-3'-oxime) IC50 |
| GSK-3β | 18 nM[7][9][12][13][14] | 5 nM (for GSK-3α/β)[11][15][16] |
| GSK-3α | Not specified | 5 nM (for GSK-3α/β)[11][15][16] |
| CDK1/cyclin B | 2.0 µM[6][13][17] | 320 nM[11][16] |
| CDK5/p25 | 4.2 µM[6][12][13][17] | 80 nM[11][16] |
| TYK2 | Not specified | 0.03 µM[11][15][18] |
| JAK1 | Not specified | 1.5 µM[11][15][18] |
| JAK2 | Not specified | 8.0 µM[11][15][18] |
| JAK3 | Not specified | 0.5 µM[11][15][18] |
Table 2: Effects on Stem Cell Differentiation
| Differentiation Lineage | This compound | BIO (6-bromoindirubin-3'-oxime) |
| Osteogenic Differentiation | Significantly enhances osteoblastic differentiation and mineralization of human mesenchymal stem cells (MSCs) at concentrations around 3 µM.[1][7] This is evidenced by increased Alkaline Phosphatase (ALP) activity and upregulation of osteogenic markers like RUNX2, OCN, and COL1A1.[1] | Promotes odonto/osteogenic differentiation of human dental pulp stem cells in a dose-dependent manner (200-800 nM), leading to increased ALP activity and mineralization.[1] |
| Neuronal Differentiation | The role is complex and context-dependent.[1] While GSK-3β inhibition is a component of many neuronal differentiation protocols, some studies suggest it can suppress the specification of certain neuronal subtypes.[1] | Can inhibit the differentiation of human neural progenitor cells into specific lineages, such as midbrain dopamine (B1211576) neurons.[1] However, it has also been shown to induce dopaminergic differentiation of human immortalized RenVm cells.[19] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and BIO.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Azakenpaullone | GSK-3 | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. 1-Azakenpaullone | GSK3beta inhibitor | Hello Bio [hellobio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. BIO (GSK-3 Inhibitor IX | 6-bromoindirubin-3-oxime | 6-Bromoindirubin-3'-oxime | MLS 2052 | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | 6-BIO | 6BIO [medchemleader.com]
- 17. selleckchem.com [selleckchem.com]
- 18. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 19. BIO (6-bromoindirubin-3′-oxime) GSK3 inhibitor induces dopaminergic differentiation of human immortalized RenVm cells | springermedicine.com [springermedicine.com]
Independent Verification of Azakenpaullone's Role in Neurogenesis: A Comparative Guide for Researchers
An Objective Analysis of Azakenpaullone and its Alternatives in Promoting Neuronal Differentiation
For researchers and drug development professionals navigating the complex landscape of neurogenesis, the selection of potent and selective small molecules is paramount. This compound has emerged as a significant tool in this field, primarily through its inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of neuronal development. This guide provides an independent verification of this compound's role in neurogenesis by objectively comparing its performance against other well-established GSK-3β inhibitors: BIO (6-bromoindirubin-3'-oxime), CHIR99021, AR-A014418, and Tideglusib. This comparison is supported by a comprehensive review of experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Performance Comparison of GSK-3β Inhibitors in Neurogenesis
The efficacy of small molecules in promoting neurogenesis is a critical factor for their application in research and therapeutic development. While direct comparative studies under identical conditions are limited, the following tables summarize the available quantitative data on the neurogenic potential of this compound and its alternatives.
Table 1: In Vitro Potency and Kinase Selectivity of GSK-3β Inhibitors
| Compound | Primary Target(s) | IC50 (GSK-3β) | Selectivity Profile (IC50 for other kinases) | Mechanism of Action |
| This compound | GSK-3β | 18 nM[1] | CDK1/cyclin B: 2.0 µM, CDK5/p25: 4.2 µM[1][2] | ATP-competitive |
| BIO | GSK-3α/β | 5 nM[3] | CDK1/cyclin B: 320 nM, CDK5/p25: 80 nM, JAK/STAT pathway kinases[3][4][5] | ATP-competitive |
| CHIR99021 | GSK-3α/β | 6.7 nM[6] | Highly selective; >500-fold against related kinases[7] | ATP-competitive |
| AR-A014418 | GSK-3 | 104 nM[8] | Highly selective; no significant inhibition of 26 other kinases[8] | ATP-competitive |
| Tideglusib | GSK-3β | ~60 nM | Fails to inhibit kinases with a homologous cysteine in the active site[9] | Non-ATP competitive, irreversible |
Table 2: Observed Effects on Neuronal Differentiation and Neurite Outgrowth
| Compound | Cell Type | Effect on Neuronal Differentiation | Effect on Neurite Outgrowth |
| This compound | Human Neural Progenitor Cells | Promotes neuronal differentiation. | Promotes neurite outgrowth. |
| BIO | Canine Melanoma Cell Lines | Enhanced β-catenin-mediated transcriptional activity, suggesting GSK-3β inhibition.[5] | Reduced cell proliferation and migration.[5] |
| CHIR99021 | Human iPSC-derived Neural Progenitors | Increased neuronal differentiation.[10] | Increased neurite length in SH-CDKL5-KO cells.[11] |
| AR-A014418 | Primary Human Neurons | Neuroprotective against HIV-associated neurotoxicity by reducing procaspase induction.[12] | No significant restoration of cell viability in the LDH assay.[12] |
| Tideglusib | Adult Rat Hippocampus | Induces neurogenesis in the dentate gyrus.[13] | Improves hippocampal development in juvenile Cdkl5 KO mice.[11] |
Signaling Pathways in GSK-3β-Mediated Neurogenesis
The primary mechanism by which these inhibitors promote neurogenesis is through the modulation of the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates transcription factors that promote neuronal differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reprocell.com [reprocell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase-3 inhibition promotes proliferation and neuronal differentiation of human-induced pluripotent stem cell-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver [frontiersin.org]
- 13. GSK3β Regulates Myelin-Dependent Axon Outgrowth Inhibition through CRMP4 - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of paullone derivatives as kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various paullone (B27933) derivatives as inhibitors of key protein kinases implicated in cell cycle regulation and neurodegenerative diseases. The information presented herein is supported by experimental data to facilitate the selection of appropriate compounds for further investigation.
Introduction to Paullones
Paullones are a class of small molecules based on the 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one scaffold.[2] The lead compound, kenpaullone (B1673391), was initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[3] Subsequent research has revealed that paullone derivatives can also potently inhibit other kinases, most notably Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[4][5] This dual inhibitory activity against both CDKs and GSK-3β makes paullones and their analogs attractive candidates for therapeutic development in areas such as oncology and neurodegenerative disorders.[6][7]
Comparative Analysis of Kinase Inhibition
The inhibitory potency of paullone derivatives is highly dependent on the substitutions on the parent scaffold. Modifications at the 9-position have been shown to be particularly influential on activity. For instance, the introduction of electron-withdrawing groups at this position, such as a nitro group in alsterpaullone, significantly enhances the inhibitory activity against CDK1/cyclin B.[3][8]
Below is a summary of the half-maximal inhibitory concentrations (IC50) for several key paullone derivatives against a panel of protein kinases.
| Compound | R Group (Position 9) | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK5/p25 (μM) | GSK-3β (μM) |
| Kenpaullone | Bromo | 0.4[1][2] | 0.68[1][2] | 0.85[1][2] | 0.023[1] |
| Alsterpaullone | Nitro | 0.035[8][9] | 0.08[9] | 0.02-0.2[4] | 0.004-0.08[4] |
| Cazpaullone | Cyano | 0.5[10] | Not Reported | 0.3[10] | 0.008[10] |
| 1-Azakenpaullone | Bromo (with N at position 1) | >10 | Not Reported | Not Reported | 0.05[11] |
Note: Lower IC50 values indicate higher potency.
Signaling Pathways
Paullone derivatives exert their biological effects by inhibiting kinases that play crucial roles in fundamental cellular processes. The primary targets, CDKs and GSK-3β, are key regulators of the cell cycle and various signaling cascades, respectively.
Cell Cycle Regulation by CDKs
Cyclin-dependent kinases are the master regulators of the cell cycle. The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the sequential activation and deactivation of various CDK-cyclin complexes. Paullone derivatives, by inhibiting CDKs such as CDK1/cyclin B, can induce cell cycle arrest, which is a key mechanism of their anti-cancer activity.
Caption: Inhibition of CDK complexes by paullone derivatives disrupts cell cycle progression.
GSK-3β Signaling
Glycogen Synthase Kinase-3β is a constitutively active serine/threonine kinase involved in a multitude of signaling pathways, including Wnt signaling, insulin (B600854) signaling, and neuronal function.[12][13] Dysregulation of GSK-3β activity is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Paullone derivatives can modulate these pathways through their potent inhibition of GSK-3β.
Caption: Paullone derivatives inhibit GSK-3β, leading to the stabilization of β-catenin and modulation of Wnt signaling.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key kinase inhibition assays are provided below.
CDK1/cyclin B Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.
Materials:
-
Active CDK1/cyclin B enzyme
-
Histone H1 (substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the paullone derivative in the kinase assay buffer.
-
In a microcentrifuge tube, combine the active CDK1/cyclin B enzyme, histone H1, and the paullone derivative at the desired concentration.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the histone H1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the paullone derivative relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14][15][16]
GSK-3β Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the paullone derivative.
-
Add the GSK-3β enzyme, substrate peptide, and the paullone derivative to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the CDK1/cyclin B assay.[17][18][19]
Experimental Workflow
The general workflow for determining the IC50 of a paullone derivative against a target kinase is depicted below.
Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.
Conclusion
Paullone derivatives represent a versatile class of kinase inhibitors with significant potential for therapeutic applications. Their dual specificity for CDKs and GSK-3β, coupled with the tunability of their potency and selectivity through chemical modification, makes them a compelling area of research. This guide provides a foundational comparison to aid in the rational selection and further development of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content screening assay-based discovery of paullones as novel podocyte-protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
Assessing the Specificity of Azakenpaullone in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The utility of a chemical probe or a potential therapeutic is intrinsically linked to its specificity. An ideal kinase inhibitor selectively modulates the activity of its intended target with minimal off-target effects, thereby reducing the potential for confounding experimental results and adverse effects. This guide provides a comparative analysis of Azakenpaullone, a known Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor, with other commonly used GSK-3β inhibitors. We present a summary of their inhibitory profiles, detailed experimental protocols for assessing specificity, and visual diagrams of relevant pathways and workflows to aid in the critical evaluation of these compounds in a cellular context.
Comparative Inhibitory Profile of GSK-3β Inhibitors
The in vitro potency and selectivity of this compound have been characterized against its primary target, GSK-3β, and several known off-target kinases, particularly within the Cyclin-Dependent Kinase (CDK) family.[1][2][3][4][5] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-established GSK-3β inhibitors. A lower IC50 value indicates higher potency.
| Compound | Primary Target(s) | IC50 (nM) vs GSK-3β | Key Off-Targets | IC50 (nM) vs Off-Targets |
| This compound | GSK-3β | 18[3] | CDK1/cyclin B | 2000[1] |
| CDK5/p25 | 4200[1] | |||
| CHIR99021 | GSK-3α/β | 6.7 (GSK-3β), 10 (GSK-3α) | >500-fold selective over other kinases | - |
| AR-A014418 | GSK-3β | 104 | >26 other kinases not significantly inhibited | - |
| Tideglusib | GSK-3β | 5 | Irreversible inhibitor | - |
Signaling Pathway Context: Wnt/β-Catenin
GSK-3β is a key regulatory kinase in numerous signaling pathways, including the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by compounds like this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates target gene transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-content screening assay-based discovery of paullones as novel podocyte-protective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Azakenpaullone
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. Azakenpaullone, a potent and selective inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), requires meticulous handling throughout its lifecycle, culminating in a proper disposal process. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and environmental regulations.
Hazard Profile and Precautionary Measures
| Hazard Classification | Precautionary Measures |
| Skin Irritant | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash the affected area immediately with soap and water.[1] |
| Eye Irritant | Wear safety glasses or goggles to prevent eye contact. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritant | Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of all forms of this compound waste, including the pure compound, contaminated materials, and solutions.
Waste Identification and Segregation
Proper segregation of waste streams is critical to ensure safe handling and disposal.
-
Solid Waste: This category includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound.[1]
-
Liquid Waste: This includes all solutions containing this compound, such as residues from experiments and solvent rinses of contaminated glassware.[1]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be segregated into designated sharps containers.[1]
Containerization and Labeling
All this compound waste must be collected in designated, leak-proof, and chemically compatible containers.
-
Containers must be clearly labeled as "Hazardous Waste."[1]
-
The label must specify "this compound" and list any solvents present in the waste.[1]
-
The date of waste accumulation should be clearly marked on the container.[1]
Disposal Procedures
-
Solid this compound Waste: Carefully collect all solid waste in a designated hazardous waste container. To minimize the generation of airborne dust, it is advisable to wet-wipe surfaces that were in contact with solid this compound. These wipes must also be disposed of as solid hazardous waste.[1]
-
Liquid this compound Waste: Collect all liquid waste containing this compound in a sealed, non-reactive waste container. Do not mix this compound waste with incompatible chemicals.[1] Glassware that has contained this compound should be rinsed with a suitable solvent (e.g., DMSO, followed by ethanol (B145695) or acetone), and the rinsate must be collected as hazardous liquid waste.[1]
-
Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.
Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the labeled hazardous waste containers.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azakenpaullone
Essential safety protocols, operational procedures, and disposal plans for the effective and secure use of Azakenpaullone in the laboratory. This guide is designed to provide researchers, scientists, and drug development professionals with immediate, essential information for handling this compound, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a commitment to standard laboratory safety practices is paramount. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.[1]
| PPE Category | Recommendation | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound, particularly in its powder form, to protect against accidental splashes or dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or natural rubber gloves are suitable. Gloves should be inspected for tears or holes before each use and disposed of as chemical waste after handling. |
| Body Protection | Laboratory coat | A standard, long-sleeved lab coat is required to protect skin and clothing from incidental contact. |
| Respiratory Protection | Not generally required | In a well-ventilated area or under a chemical fume hood, respiratory protection is not necessary for normal handling. If weighing or handling large quantities of the powder, a dust mask or respirator may be considered to avoid inhalation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential for minimizing risks and ensuring the reproducibility of experiments involving this compound.
1. Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) before use.
-
Ensure all necessary PPE is readily available and in good condition.[1]
-
Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound.[1]
-
Have a clear and practiced emergency plan for spills or accidental exposure.
2. Handling the Compound:
-
Always wear the appropriate PPE as detailed in the table above.
-
When handling the powder form, exercise caution to prevent the generation of dust.
-
Use designated and compatible laboratory equipment for all measurements and transfers.
3. Post-Handling Procedures:
-
Upon completion of work, thoroughly wash hands with soap and water.
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Properly dispose of all contaminated disposable PPE, such as gloves and pipette tips, as chemical waste.[1]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and adhere to local, state, and federal regulations.
-
Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with institutional and governmental guidelines. Do not discard it down the drain or in regular trash.[1]
-
Contaminated Materials: All materials that have been in direct contact with this compound, including empty containers, gloves, and pipette tips, must be treated as chemical waste and disposed of in designated, properly labeled containers.[1]
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed waste container for chemical waste disposal.[1]
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-Catenin Signaling
This compound is a highly selective and ATP-competitive inhibitor of GSK-3β.[2][3] GSK-3β is a key enzyme in multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes.[2][4][5]
Experimental Protocol: Induction of Osteogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)
This protocol details the use of this compound to induce the differentiation of hMSCs into osteoblasts, a common application for studying the role of Wnt signaling in cell fate decisions.[2]
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S solution
Procedure:
-
Cell Seeding: Seed hMSCs in a 24-well plate at a density of 2.5 x 10⁴ cells/cm². Culture the cells in MSC Growth Medium until they reach 70-80% confluency.[2]
-
Induction of Differentiation:
-
Aspirate the growth medium.
-
Replace with Osteogenic Differentiation Medium.
-
Add this compound to the treatment wells to a final concentration of 3 µM.
-
Include a vehicle control group treated with an equivalent volume of DMSO.[2]
-
-
Cell Culture: Culture the cells for 7-14 days, replacing the medium with fresh medium and this compound every 2-3 days.[2]
-
Alkaline Phosphatase (ALP) Staining (Day 7-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Perform ALP staining according to the manufacturer's protocol.
-
Observe under a microscope for the development of a blue/purple color, indicating ALP activity.[2]
-
-
Alizarin Red S Staining for Mineralization (Day 10-14):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash with distilled water until the wash is clear.
-
Observe the orange-red calcium deposits under a microscope, indicating successful osteogenic differentiation.[2]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
